molecular formula C23H30O3 B563732 Etretinate-d3

Etretinate-d3

Cat. No.: B563732
M. Wt: 357.5 g/mol
InChI Key: HQMNCQVAMBCHCO-ISBRFZOISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etretinate-d3, also known as this compound, is a useful research compound. Its molecular formula is C23H30O3 and its molecular weight is 357.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O3/c1-8-26-23(24)14-17(3)11-9-10-16(2)12-13-21-18(4)15-22(25-7)20(6)19(21)5/h9-15H,8H2,1-7H3/b11-9+,13-12+,16-10+,17-14+/i7D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMNCQVAMBCHCO-ISBRFZOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(C)C=CC=C(C)C=CC1=C(C(=C(C=C1C)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)OCC)/C)/C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Etretinate-d3 for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Etretinate-d3, a deuterated analog of the second-generation retinoid, etretinate. This document outlines a plausible and scientifically sound synthetic strategy based on established organic chemistry principles, alongside detailed purification protocols and analytical characterization methods. The information presented herein is intended to support researchers in the fields of medicinal chemistry, pharmacology, and drug metabolism in the preparation of high-purity this compound for investigational use.

Introduction

Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis.[1] Its deuterated analog, this compound, in which the three hydrogen atoms of the methoxy group are replaced with deuterium, is a valuable tool in metabolic studies. The deuterium labeling provides a distinct mass signature that allows for the differentiation of the parent drug from its metabolites in complex biological matrices, aiding in pharmacokinetic and pharmacodynamic investigations. This guide details a robust methodology for the synthesis and purification of this compound.

Synthetic Strategy

The synthesis of this compound can be achieved through a convergent approach, culminating in the formation of the polyene chain via a Horner-Wadsworth-Emmons (HWE) reaction. This strategy offers high stereoselectivity, favoring the desired all-trans isomer. The deuterium label is introduced early in the synthesis through the preparation of a deuterated aromatic precursor.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Synthesis of Deuterated Aromatic Aldehyde cluster_1 Polyene Chain Formation cluster_2 Purification A 2,3,6-Trimethylphenol B 4-Hydroxy-2,3,5-trimethylbenzaldehyde A->B Formylation C 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde B->C Deutero-methylation E This compound (Crude) C->E Horner-Wadsworth-Emmons Reaction D Deuterated Wittig/HWE Reagent Precursor D->E F Purified this compound E->F Recrystallization & HPLC

Figure 1: Overall synthetic workflow for this compound.
Synthesis of 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)

The key deuterated intermediate is the aromatic aldehyde. Its synthesis begins with the formylation of 2,3,6-trimethylphenol, followed by O-alkylation with a deuterated methyl source.

Step 1: Formylation of 2,3,6-Trimethylphenol (1) to 4-Hydroxy-2,3,5-trimethylbenzaldehyde (2)

A common method for the ortho-formylation of phenols is the Duff reaction or a similar ortho-selective formylation.

  • Experimental Protocol:

    • To a solution of 2,3,6-trimethylphenol (1 eq.) in a suitable solvent such as dichloromethane, add a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid (e.g., TiCl4) at low temperature (-10 °C).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography on silica gel to yield 4-hydroxy-2,3,5-trimethylbenzaldehyde (2).

Step 2: O-Alkylation with Deuterated Methyl Iodide to yield 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde (3)

The deuterium label is introduced by reacting the phenolic hydroxyl group with deuterated methyl iodide.[2]

  • Experimental Protocol:

    • Dissolve 4-hydroxy-2,3,5-trimethylbenzaldehyde (2) (1 eq.) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF).

    • Add a suitable base, for example, potassium carbonate (K2CO3) (1.5 eq.), to the solution.

    • Add deuterated methyl iodide (CD3I) (1.2 eq.) dropwise to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by TLC.

    • After completion, add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography to obtain 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3).

Synthesis of the Side-Chain Phosphonate

A suitable C6-phosphonate ester is required for the HWE reaction.

  • Experimental Protocol (Example):

    • React 3-methyl-2-buten-1-ol with PBr3 to form the corresponding bromide.

    • Displace the bromide with the anion of diethyl phosphite (Arbuzov reaction) to yield the diethyl phosphonate.

    • Further functional group manipulations would be required to generate the specific phosphonate needed for the full side chain.

Horner-Wadsworth-Emmons (HWE) Reaction

The final carbon skeleton of this compound is assembled via the HWE reaction, which couples the deuterated aromatic aldehyde with the side-chain phosphonate ylide.

HWE_Reaction cluster_0 Horner-Wadsworth-Emmons Reaction A 4-(Methoxy-d3)-2,3,6-trimethylbenzaldehyde C This compound A->C B Side-chain phosphonate ylide B->C

Figure 2: Horner-Wadsworth-Emmons reaction for this compound synthesis.
  • Experimental Protocol:

    • Dissolve the C6-phosphonate ester (1.1 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.

    • Cool the solution to -78 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 eq.) dropwise to generate the phosphonate ylide.

    • Stir the resulting solution for 30 minutes at -78 °C.

    • Add a solution of 4-(methoxy-d3)-2,3,6-trimethylbenzaldehyde (3) (1 eq.) in THF dropwise to the ylide solution.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product is a mixture of E/Z isomers and should be purified as described in the following section.

Purification of this compound

Purification of the crude this compound is crucial to obtain a product of high purity suitable for research purposes. A combination of recrystallization and preparative high-performance liquid chromatography (HPLC) is recommended.

Recrystallization

Recrystallization is an effective first step to remove major impurities and enrich the desired all-trans isomer.[3][4]

  • Experimental Protocol:

    • Dissolve the crude this compound in a minimal amount of a hot solvent, such as ethanol or a mixture of ethyl acetate and hexane.

    • Allow the solution to cool slowly to room temperature to promote the formation of large, well-defined crystals.

    • Further cool the solution in an ice bath to maximize the yield of the crystalline product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Parameter Condition
Solvent System Ethanol or Ethyl Acetate/Hexane
Temperature Dissolve at boiling point, cool to 0-5 °C
Expected Yield 60-80% (after recrystallization)
Expected Purity >95% (all-trans isomer)

Table 1: Typical Recrystallization Parameters for Etretinate

Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining highly pure this compound (>99%), preparative HPLC is the method of choice.[5]

HPLC_Workflow A Recrystallized this compound B Preparative HPLC System A->B C Fraction Collection B->C D Solvent Evaporation C->D E High-Purity this compound D->E

Figure 3: Preparative HPLC purification workflow.
  • Experimental Protocol:

    • Dissolve the recrystallized this compound in a suitable solvent compatible with the mobile phase (e.g., a mixture of the mobile phase components).

    • Inject the sample onto a preparative reverse-phase C18 column.

    • Elute the compound using an isocratic or gradient mobile phase system. A typical mobile phase could be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

    • Monitor the elution profile using a UV detector at the appropriate wavelength for etretinate (around 350 nm).

    • Collect the fractions corresponding to the main peak of the all-trans-Etretinate-d3.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final high-purity product.

Parameter Condition
Column Preparative Reverse-Phase C18 (e.g., 20 x 250 mm, 10 µm)
Mobile Phase Acetonitrile/Water (e.g., 90:10 v/v) + 0.1% Formic Acid
Flow Rate 10-20 mL/min
Detection UV at 350 nm
Expected Purity >99%

Table 2: Suggested Preparative HPLC Conditions for this compound

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound. The ¹H NMR spectrum will show the absence of the methoxy proton signal (around 3.8 ppm) and the presence of all other characteristic signals for the etretinate skeleton. The ¹³C NMR spectrum will show a characteristic signal for the deuterated methoxy carbon, which will be a multiplet due to carbon-deuterium coupling.

Mass Spectrometry (MS)

Mass spectrometry will confirm the incorporation of the three deuterium atoms. The molecular ion peak in the mass spectrum of this compound will be shifted by +3 m/z units compared to unlabeled etretinate (C23H30O3, MW: 354.48). High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.

Technique Expected Result for this compound
¹H NMR Absence of methoxy singlet (~3.8 ppm), presence of other etretinate signals.
¹³C NMR Multiplet for the -OCD3 carbon.
Mass Spec (EI/ESI) [M]+ or [M+H]+ at m/z ~357.5
HRMS Calculated exact mass for C23H27D3O3

Table 3: Summary of Expected Analytical Data for this compound

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound. The proposed synthetic route, utilizing a Horner-Wadsworth-Emmons reaction with a pre-deuterated aromatic aldehyde, is a reliable method for obtaining the target compound. The purification protocols, combining recrystallization and preparative HPLC, are designed to yield a final product of high purity suitable for demanding research applications. The analytical methods described will ensure the structural integrity and isotopic enrichment of the synthesized this compound. Researchers following these guidelines should be able to successfully prepare this valuable tool for their metabolic and pharmacokinetic studies.

References

An In-depth Technical Guide on the Mechanism of Action of Etretinate and its Deuterated Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etretinate, a second-generation aromatic retinoid, has historically been used for the treatment of severe psoriasis. Its therapeutic effects are mediated through its active metabolite, acitretin, which modulates gene expression by activating nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This interaction leads to the normalization of epidermal proliferation and differentiation and exerts anti-inflammatory effects. Despite its efficacy, etretinate's clinical use has been limited by its long half-life and significant teratogenic potential. The development of a deuterated analog of etretinate or acitretin presents a theoretical opportunity to improve its pharmacokinetic profile, potentially reducing dosing frequency and improving its safety profile. This technical guide provides a comprehensive overview of the mechanism of action of etretinate, summarizes key quantitative data, details relevant experimental protocols, and explores the potential impact of deuteration.

Introduction to Etretinate

Etretinate is a synthetic retinoid, a class of compounds structurally related to vitamin A.[1] It was developed to treat severe, recalcitrant psoriasis and other disorders of keratinization.[1][2] Etretinate itself is a prodrug that undergoes first-pass metabolism in the liver to its active form, acitretin.[3][4] Acitretin is responsible for the majority of the pharmacological effects observed with etretinate administration.[2][5][6]

Mechanism of Action of Etretinate and Acitretin

The primary mechanism of action of etretinate, through its active metabolite acitretin, involves the regulation of gene transcription by binding to and activating nuclear retinoid receptors.[7][8]

Nuclear Retinoid Receptors: RARs and RXRs

Retinoids exert their effects by binding to two families of nuclear receptors:

  • Retinoic Acid Receptors (RARs): There are three subtypes of RARs: RARα, RARβ, and RARγ.

  • Retinoid X Receptors (RXRs): There are also three subtypes of RXRs: RXRα, RXRβ, and RXRγ.

These receptors form heterodimers (RAR-RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[8] This binding modulates the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[2][7]

Signaling Pathway

The binding of acitretin to the RAR subunit of the RAR-RXR heterodimer induces a conformational change in the receptor complex. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which in turn initiates the transcription of target genes.

Retinoid Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etretinate Etretinate Acitretin_cyto Acitretin Etretinate->Acitretin_cyto Metabolism (Liver) CRABP CRABP Acitretin_cyto->CRABP Binding Acitretin_nu Acitretin CRABP->Acitretin_nu Nuclear Translocation RAR RAR Acitretin_nu->RAR RXR RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE (DNA) Heterodimer->RARE GeneTranscription Modulation of Gene Transcription RARE->GeneTranscription CellularEffects Cellular Effects: - Proliferation - Differentiation - Anti-inflammatory GeneTranscription->CellularEffects

Figure 1: Etretinate/Acitretin Signaling Pathway.
Cellular Effects

The modulation of gene expression by acitretin results in several key cellular effects that contribute to its therapeutic efficacy in psoriasis:

  • Inhibition of Keratinocyte Proliferation: Acitretin slows down the excessive proliferation of keratinocytes, a hallmark of psoriasis.[2][5]

  • Normalization of Epidermal Differentiation: It promotes the normal differentiation of epidermal cells, helping to restore a healthy skin barrier.[1][7]

  • Anti-inflammatory Effects: Acitretin has been shown to reduce the expression of pro-inflammatory cytokines and inhibit the infiltration of inflammatory cells into the skin.[5][7]

Quantitative Data

Table 1: Pharmacokinetic Parameters of Etretinate and Acitretin
ParameterEtretinateAcitretinReference(s)
Active Form Metabolized to AcitretinAcitretin[3][4]
Bioavailability ~60% (with food)~60% (with food)[5][6]
Time to Peak Plasma Concentration (Tmax) 2-4 hours~1.9 hours[5][9]
Protein Binding >99% (lipoproteins)>99.9% (albumin)[3][6]
Elimination Half-life (t½) ~120 days (after long-term therapy)~50-60 hours[5][9][10]
Metabolism First-pass metabolism to acitretinIsomerization to 13-cis-acitretin and further metabolism[3][6]
Excretion Feces and urineFeces (34-54%) and urine (16-53%)[11]
Table 2: Effects of Etretinate/Acitretin on Keratinocyte Proliferation and Cytokine Expression
ParameterEffectMethodReference(s)
Keratinocyte Proliferation Inhibition of excessive proliferationIn vitro cell culture, clinical studies[2][5]
Epidermal Differentiation NormalizationClinical studies[1][7]
Pro-inflammatory Cytokines (e.g., IL-6, MRP-8, IFN-γ) Decreased expressionIn vitro studies, clinical studies[8]

Deuterated Analog of Etretinate/Acitretin

To date, there is no publicly available information on the development or clinical testing of a deuterated analog of etretinate or acitretin. However, based on the principles of deuteration in drug development, we can hypothesize the potential effects.

The Principle of Deuteration

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can lead to the "kinetic isotope effect," where metabolic processes that involve the cleavage of a C-H bond are slowed down when hydrogen is replaced with deuterium.[12][13]

Potential Effects of Deuterating Acitretin

Deuteration of acitretin could potentially alter its pharmacokinetic profile. The sites of deuteration would be critical in determining the extent of this effect.

Deuteration Logic Acitretin Acitretin Deuteration Deuteration (C-H to C-D bond) Acitretin->Deuteration SlowerMetabolism Slower Rate of Metabolism Deuteration->SlowerMetabolism LongerHalfLife Longer Half-life SlowerMetabolism->LongerHalfLife AlteredPK Altered Pharmacokinetics LongerHalfLife->AlteredPK PotentialBenefits Potential Benefits: - Lower Dosing Frequency - Improved Tolerability - Reduced Metabolite-related Toxicity AlteredPK->PotentialBenefits

Figure 2: Logical Flow of Deuteration Effects.
Table 3: Hypothetical Comparison of Acitretin and a Deuterated Analog

ParameterAcitretinDeuterated Acitretin (Hypothetical)Rationale
Metabolism Rate StandardSlowerKinetic Isotope Effect
Elimination Half-life (t½) ~50-60 hoursLongerReduced metabolic clearance
Dosing Frequency DailyPotentially less frequentLonger duration of therapeutic levels
Side Effect Profile Dose-dependentPotentially improvedLower peak concentrations or altered metabolite profile

Experimental Protocols

The following are detailed methodologies for key experiments relevant to studying the mechanism of action of etretinate and its analogs.

Radioligand Binding Assay for RAR/RXR

This assay is used to determine the binding affinity of a compound for the retinoid receptors.

Radioligand Binding Assay Start Start PrepareReceptors Prepare Receptor Source (e.g., nuclear extracts from transfected cells) Start->PrepareReceptors Incubate Incubate Receptors with Radiolabeled Ligand (e.g., [³H]-retinoic acid) and unlabeled Test Compound (Etretinate/Acitretin) PrepareReceptors->Incubate Separate Separate Bound from Free Ligand (e.g., filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate IC50 and Kd) Quantify->Analyze End End Analyze->End MTT Assay Workflow Start Start SeedCells Seed Keratinocytes in a 96-well plate Start->SeedCells TreatCells Treat cells with varying concentrations of Etretinate/Acitretin SeedCells->TreatCells Incubate Incubate for a defined period (e.g., 72 hours) TreatCells->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate for 2-4 hours (Formazan crystal formation) AddMTT->IncubateMTT Solubilize Add solubilization solution (e.g., DMSO) IncubateMTT->Solubilize MeasureAbsorbance Measure absorbance at ~570 nm Solubilize->MeasureAbsorbance Analyze Analyze data to determine effect on cell proliferation MeasureAbsorbance->Analyze End End Analyze->End ELISA Workflow Start Start CoatPlate Coat 96-well plate with Capture Antibody Start->CoatPlate Block Block non-specific binding sites CoatPlate->Block AddSample Add samples and standards Block->AddSample Incubate1 Incubate AddSample->Incubate1 Wash1 Wash Incubate1->Wash1 AddDetectionAb Add biotinylated Detection Antibody Wash1->AddDetectionAb Incubate2 Incubate AddDetectionAb->Incubate2 Wash2 Wash Incubate2->Wash2 AddEnzyme Add Streptavidin-HRP Wash2->AddEnzyme Incubate3 Incubate AddEnzyme->Incubate3 Wash3 Wash Incubate3->Wash3 AddSubstrate Add TMB Substrate Wash3->AddSubstrate Incubate4 Incubate (color development) AddSubstrate->Incubate4 StopReaction Add Stop Solution Incubate4->StopReaction ReadPlate Read absorbance at 450 nm StopReaction->ReadPlate Analyze Analyze data and calculate cytokine concentrations ReadPlate->Analyze End End Analyze->End

References

A Technical Guide to Etretinate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview of Etretinate-d3, a deuterated analog of Etretinate. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound's properties, analytical methodologies, and mechanism of action.

Compound Identification

This compound is the isotopically labeled version of Etretinate, a second-generation synthetic aromatic retinoid. The deuterium labeling makes it a valuable internal standard for quantitative analysis of Etretinate and its active metabolite, acitretin, in biological matrices using mass spectrometry.

IdentifierValue
Compound Name This compound
CAS Number 1185237-13-1[1][2]
Synonyms (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester, Tigason-d3, Tegison-d3[2]
Unlabeled CAS No. 54350-48-0[1][3][4]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below. These properties are essential for handling, storage, and experimental design.

PropertyValue
Molecular Formula C₂₃H₂₇D₃O₃[1]
Molecular Weight 357.5 g/mol [1]
Physical Form Solid[2]
Appearance Light Yellow to Light Green[2]
Melting Point 98-99°C[2]
Solubility Slightly soluble in Chloroform and Methanol[2]
Storage Conditions -20°C, Amber Vial, Under Inert Atmosphere[2]

Mechanism of Action

Etretinate is a prodrug that is metabolized to its pharmacologically active form, acitretin. Like other retinoids, its mechanism of action involves the regulation of gene expression, leading to the normalization of cell growth, differentiation, and inflammation, particularly in skin cells.[5][6]

The primary mechanism involves the binding of its active metabolite, acitretin, to nuclear receptors:

  • Retinoic Acid Receptors (RARs) [5][7]

  • Retinoid X Receptors (RXRs) [5]

Upon binding, these receptor-ligand complexes modulate the expression of genes that control epidermal proliferation and differentiation.[5] Additionally, Etretinate and its metabolite exhibit anti-inflammatory effects by suppressing pathways induced by cytokines like TNF-α and IFN-γ.[5][8]

cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus cluster_2 Inflammatory Pathway Etretinate Etretinate (Prodrug) Acitretin Acitretin (Active Metabolite) Etretinate->Acitretin Metabolism RAR RAR Acitretin->RAR RXR RXR Acitretin->RXR InflamPath STAT1, NF-κB Activation Acitretin->InflamPath Inhibits Complex Acitretin-RAR/RXR Heterodimer RAR->Complex RXR->Complex DNA Retinoic Acid Response Element (RARE) in DNA Complex->DNA Gene Target Gene Expression DNA->Gene Modulation CellReg Normalization of Cell Proliferation & Differentiation Gene->CellReg Cytokines TNF-α, IFN-γ Cytokines->InflamPath Inflammation Inflammation InflamPath->Inflammation

Caption: Mechanism of action for Etretinate and its active metabolite, Acitretin.

Experimental Protocols

This compound is primarily used as an internal standard for the quantification of acitretin or etretinate in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8] Below is a generalized protocol for such an application.

Objective: To quantify Etretinate in human plasma using LC-MS/MS with this compound as an internal standard.

Methodology:

  • Sample Preparation (Protein Precipitation & LLE):

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Perform a liquid-liquid extraction (LLE) by adding 500 µL of methyl tert-butyl ether (MTBE), vortexing for 2 minutes, and centrifuging.

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography System: HPLC or UPLC system.

    • Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from 70% to 95% Mobile Phase B over several minutes.

    • Flow Rate: 0.4 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for Etretinate and this compound.

      • Etretinate: [Hypothetical m/z transition]

      • This compound: [Hypothetical m/z transition + 3 Da]

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio (Etretinate / this compound) against the concentration of the calibration standards.

    • Determine the concentration of Etretinate in the unknown samples by interpolating their peak area ratios from the calibration curve.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with This compound (IS) Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (MTBE) Precipitate->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject Sample Evaporate->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM Mode) LC->MS Integrate Integrate Peak Areas (Analyte & IS) MS->Integrate Ratio Calculate Area Ratio (Analyte / IS) Integrate->Ratio Calibrate Plot Calibration Curve Ratio->Calibrate Quantify Quantify Unknowns Calibrate->Quantify

Caption: General experimental workflow for quantification using this compound.

References

The Kinetic Isotope Effect in Action: A Technical Guide to the Pharmacology and Toxicology of Deuterated Retinoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated retinoids represent a novel therapeutic strategy aimed at improving the pharmacokinetic and safety profiles of existing retinoid-based drugs. By selectively replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, the metabolic stability of these compounds can be enhanced. This modification, known as the kinetic isotope effect, can lead to reduced rates of metabolism, prolonged half-life, and altered metabolite profiles, potentially resulting in improved efficacy and reduced toxicity. This technical guide provides an in-depth overview of the pharmacology and toxicology of key deuterated retinoids, with a focus on gildeuretinol (a deuterated form of vitamin A), deuterated fenretinide, and deuterated retinoic acid. It includes a summary of available quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Deuterated Retinoids

Retinoids, a class of compounds derived from vitamin A, are crucial regulators of various biological processes, including cell growth, differentiation, and vision. Their therapeutic applications are widespread, ranging from acne treatment to cancer therapy. However, the clinical use of retinoids can be limited by their pharmacokinetic properties and associated toxicities.

Deuteration, the substitution of hydrogen with deuterium, offers a promising approach to modulate the metabolic fate of retinoids. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage. This can slow down drug metabolism, particularly if the C-H bond is broken in the rate-determining step of a metabolic pathway. The primary goals of deuterating retinoids are:

  • To enhance metabolic stability: This can lead to a longer half-life and increased drug exposure.

  • To reduce the formation of toxic metabolites: By altering metabolic pathways, the generation of harmful byproducts can be minimized.

  • To improve the therapeutic index: A more favorable balance between efficacy and toxicity can be achieved.

Pharmacology of Deuterated Retinoids

Gildeuretinol (ALK-001): A Deuterated Vitamin A for Stargardt Disease

Gildeuretinol (formerly ALK-001) is a deuterated form of vitamin A in which three hydrogen atoms on the C20 methyl group of retinol have been replaced with deuterium (C20-D3-vitamin A). It is being developed for the treatment of Stargardt disease, a genetic eye disorder characterized by the accumulation of toxic vitamin A dimers, such as N-retinylidene-N-retinylethanolamine (A2E), in the retina.[1]

Mechanism of Action: The primary mechanism of action of gildeuretinol is to slow down the dimerization of vitamin A in the visual cycle.[2][3][4][5] The deuteration at the C20 position is not believed to interfere with the normal visual cycle or gene transcription regulated by retinoid receptors.[1] By reducing the rate of vitamin A dimerization, gildeuretinol decreases the formation of A2E and other toxic byproducts that contribute to retinal degeneration in Stargardt disease.[2][3][4][5]

Pharmacokinetics: A Phase 1 study in healthy adults showed that daily oral administration of gildeuretinol acetate effectively replaces plasma retinol with gildeuretinol in a dose- and time-dependent manner. After four weeks, the highest dose cohort (14 mg/day) showed an average of 79% of total plasma vitamin A was in the form of gildeuretinol.[6] The combined plasma levels of gildeuretinol and retinol remained within normal physiological ranges, suggesting homeostatic control is maintained.[6]

Efficacy: Clinical trials (TEASE-1, TEASE-2, TEASE-3, and SAGA) have demonstrated the potential of gildeuretinol to slow the progression of retinal atrophy in patients with Stargardt disease and geographic atrophy.[2][3][7] The TEASE-1 study showed a statistically significant 21% reduction in the growth rate of atrophic lesions in Stargardt disease patients treated with gildeuretinol compared to placebo.[3] The SAGA study in patients with geographic atrophy showed a meaningful trend in the reduction of lesion growth rate.[2][4]

Deuterated Fenretinide

Fenretinide, a synthetic retinoid, has been investigated for its anticancer properties. Deuterated versions of fenretinide have been synthesized for use as internal standards in pharmacokinetic studies.[8] While the primary rationale for deuterating fenretinide for therapeutic purposes would be to improve its pharmacokinetic profile and reduce toxicity, there is limited publicly available data on the pharmacology of deuterated fenretinide as a therapeutic agent itself. Preclinical studies with non-deuterated fenretinide have been hampered by its low bioavailability.[9][10][11] Deuteration could potentially address this limitation by slowing its metabolism.

Deuterated Retinoic Acid

Toxicology of Deuterated Retinoids

The toxicological profile of retinoids, often referred to as hypervitaminosis A, includes effects on the skin, liver, lipids, and bone.[12] A major concern with systemic retinoid use is teratogenicity.[13] The toxicological evaluation of deuterated retinoids is crucial to ensure that the modification does not introduce new toxicities and ideally reduces the known adverse effects of the parent compounds.

Gildeuretinol

Clinical trials of gildeuretinol have consistently reported a favorable safety profile.[2][4] In a Phase 1 study with healthy adults, daily oral doses up to 14 mg for 28 days were well-tolerated with no serious adverse events reported.[6] Importantly, gildeuretinol does not appear to disrupt the normal visual cycle, avoiding side effects like delayed dark adaptation that can be associated with other drugs that modulate the visual cycle.[14]

Deuterated Fenretinide and Retinoic Acid

Specific toxicology data for deuterated fenretinide and deuterated retinoic acid, particularly comparative studies with their non-deuterated counterparts, are scarce in the published literature. The safety data sheets for commercially available deuterated retinoic acid indicate that it should be handled with the same precautions as the non-deuterated compound, with potential for skin and eye irritation.[15] The oral LD50 of non-deuterated all-trans-retinoic acid in rats is reported to be 2000 mg/kg.[15] It is anticipated that deuteration would not significantly alter the acute toxicity profile but may affect chronic toxicity due to altered metabolism and accumulation.

Data Presentation

Table 1: Summary of Gildeuretinol Clinical Trial Efficacy Data
Clinical TrialIndicationKey Efficacy EndpointResultCitation(s)
TEASE-1 Stargardt DiseaseReduction in the growth rate of retinal atrophic lesions21% reduction vs. placebo (p<0.001)[3]
TEASE-2 Stargardt DiseaseReduction in disease progression28% reduction vs. placebo (p=0.2, not statistically significant)[6]
SAGA Geographic AtrophyReduction in GA lesion growth rate at 24 months13.4% reduction vs. placebo (p=0.075)[4]
SAGA Geographic AtrophyReduction in loss of low luminance visual acuity at 24 months4.4 fewer letters lost vs. placebo (p=0.031)[4][7]
Table 2: Pharmacokinetic Parameters of Gildeuretinol in Healthy Adults (Phase 1 Study)
Dose (mg/day)DurationAverage Plasma Retinol at Baseline (ng/mL)Average Percentage of Gildeuretinol of Total Vitamin A at 4 Weeks
228 days419 - 576Dose-dependent increase
3.528 days419 - 576Dose-dependent increase
528 days419 - 576Dose-dependent increase
728 days419 - 576Dose-dependent increase
1028 days419 - 576Dose-dependent increase
1428 days419 - 57679%

Note: Specific Cmax, T1/2, and AUC values for gildeuretinol are not detailed in the provided search results.

Table 3: Comparative Toxicology of All-trans-Retinoic Acid (Non-deuterated)
ParameterSpeciesValueCitation(s)
LD50 (Oral) Rat2000 mg/kg[15]
Minimal Teratogenic Dose (Oral) Various animal models2.5 - 10 mg/kg[13]

Experimental Protocols

Synthesis of Deuterated Retinoids

5.1.1. General Method for the Synthesis of Deuterated Retinoic Acid (Conceptual)

A general method for synthesizing deuterated retinoic acid can be adapted from established synthetic routes for non-deuterated retinoic acid, such as the Wittig or Horner-Wadsworth-Emmons reactions.[6][16] Deuterium can be introduced at specific positions by using deuterated starting materials or reagents. For example, to synthesize C20-deuterated retinoic acid, a deuterated phosphonium ylide could be used in a Wittig reaction with a suitable retinaldehyde precursor.

  • Step 1: Preparation of a Deuterated Building Block. For example, deuterated isobutyraldehyde can be used as a starting material to introduce deuterium at the C20 position.

  • Step 2: Chain Elongation. A series of reactions, such as aldol condensations and Wittig-type reactions, are used to build the polyene chain of the retinoid.

  • Step 3: Formation of the Carboxylic Acid. The terminal aldehyde or ester group is oxidized to a carboxylic acid to yield the final deuterated retinoic acid.

  • Step 4: Purification. The final product is purified using techniques such as column chromatography and recrystallization. Characterization is performed using NMR, mass spectrometry, and HPLC.[4]

5.1.2. Synthesis of Deuterated-(C9)-11-cis-Retinal (Conceptual Workflow)

The synthesis of deuterated-(C9)-11-cis-retinal has been described and involves a multi-step process starting from β-ionone.[16]

G start β-ionone step1 Deuteration at C9 start->step1 step2 Chain Elongation Reactions (e.g., Wittig-Horner) step1->step2 step3 Isomerization to 11-cis configuration step2->step3 step4 Oxidation to Aldehyde step3->step4 end Deuterated-(C9)-11-cis-Retinal step4->end

Conceptual workflow for the synthesis of deuterated-(C9)-11-cis-retinal.

In Vitro Assay: Retinoic Acid Receptor (RAR) Transactivation Assay

This assay is used to determine the ability of a compound to activate RARs and induce gene transcription. A common method is a reporter gene assay.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293T, HeLa) is used.

  • Plasmids:

    • An expression vector for the specific RAR isotype (e.g., RARα, RARβ, or RARγ).

    • An expression vector for RXRα (as RARs function as heterodimers with RXRs).

    • A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).

  • Protocol:

    • Transfection: Cells are co-transfected with the RAR, RXR, and RARE-luciferase plasmids.

    • Treatment: After an incubation period to allow for plasmid expression, the cells are treated with various concentrations of the test compound (deuterated or non-deuterated retinoid) or a known RAR agonist (e.g., all-trans-retinoic acid) as a positive control.

    • Incubation: Cells are incubated for a sufficient time (e.g., 24 hours) to allow for receptor activation and reporter gene expression.

    • Luciferase Assay: The cells are lysed, and the luciferase activity is measured using a luminometer.

    • Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected β-galactosidase or total protein concentration) to account for variations in transfection efficiency and cell number. The results are expressed as fold induction over the vehicle-treated control.

In Vivo Toxicology: Repeated Dose 28-Day Oral Toxicity Study (Adapted from OECD Guideline 407)

This study provides information on the potential health hazards arising from repeated oral exposure to a test substance for 28 days.[9]

  • Test Animals: Typically, a rodent species (e.g., Sprague-Dawley rats) is used. Both males and females are included.

  • Dose Groups: At least three dose levels of the deuterated retinoid and a vehicle control group are used. A high dose is chosen to induce some toxicity but not mortality, a low dose that is expected to be a no-observed-adverse-effect-level (NOAEL), and an intermediate dose.

  • Administration: The test substance is administered orally by gavage once daily for 28 consecutive days.

  • Observations:

    • Clinical Signs: Animals are observed daily for any signs of toxicity.

    • Body Weight and Food Consumption: Measured weekly.

    • Clinical Pathology: Blood samples are collected at the end of the study for hematology and clinical chemistry analysis.

    • Gross Pathology and Histopathology: At the end of the study, all animals are euthanized, and a full necropsy is performed. Organs are weighed, and tissues are collected for histopathological examination.

  • Data Analysis: The data from the treated groups are compared to the control group to identify any dose-related adverse effects and to determine the NOAEL.

Signaling Pathways and Experimental Workflows

Gildeuretinol Mechanism of Action in the Visual Cycle

The following diagram illustrates how gildeuretinol (C20-D3-Vitamin A) is thought to work in the visual cycle to reduce the formation of the toxic byproduct A2E.

G cluster_0 Visual Cycle cluster_1 A2E Formation Pathway 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol RDH A2E A2E all-trans-retinal->A2E Reaction with phosphatidylethanolamine all-trans-retinal->A2E Inhibited by Gildeuretinol 11-cis-retinol 11-cis-retinol all-trans-retinol->11-cis-retinol RPE65 11-cis-retinol->11-cis-retinal RDH Gildeuretinol\n(C20-D3-Vitamin A) Gildeuretinol (C20-D3-Vitamin A) Gildeuretinol\n(C20-D3-Vitamin A)->all-trans-retinol Replaces

Gildeuretinol's role in mitigating A2E formation within the visual cycle.

General Retinoid Signaling Pathway

Deuterated retinoids that are analogues of retinoic acid are expected to exert their effects through the classical retinoid signaling pathway involving retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

G Deuterated Retinoid Deuterated Retinoid Cell Membrane Cell Membrane Deuterated Retinoid->Cell Membrane RAR RAR Deuterated Retinoid->RAR Binds Cytoplasm Cytoplasm Nucleus Nucleus RAR-RXR Heterodimer RAR-RXR Heterodimer RAR->RAR-RXR Heterodimer RXR RXR RXR->RAR-RXR Heterodimer RARE RARE RAR-RXR Heterodimer->RARE Binds to Target Gene Transcription Target Gene Transcription RARE->Target Gene Transcription Regulates

General signaling pathway for deuterated retinoids via RAR/RXR activation.

Experimental Workflow for In Vivo Toxicology Study

The following diagram outlines a typical workflow for a repeated dose oral toxicity study.

G start Acclimatization of Animals step1 Randomization into Dose Groups (Control, Low, Mid, High) start->step1 step2 Daily Oral Gavage for 28 Days step1->step2 step3 Daily Clinical Observations step2->step3 step4 Weekly Body Weight and Food Consumption Measurement step2->step4 step5 End of Study: Blood Collection (Hematology & Clinical Chemistry) step2->step5 step6 Necropsy and Organ Weight Measurement step5->step6 step7 Histopathological Examination step6->step7 end Data Analysis and NOAEL Determination step7->end

Workflow for a 28-day repeated dose oral toxicity study.

Conclusion

Deuterated retinoids, particularly gildeuretinol, have demonstrated significant therapeutic potential by leveraging the kinetic isotope effect to improve the safety and efficacy of retinoid-based therapies. The clinical data for gildeuretinol in Stargardt disease and geographic atrophy are promising, showcasing a favorable safety profile and a reduction in disease progression. While comprehensive comparative data for other deuterated retinoids like fenretinide and retinoic acid are still emerging, the underlying principle of enhancing metabolic stability holds considerable promise for future drug development. Further research is warranted to fully elucidate the pharmacokinetic and toxicological profiles of a broader range of deuterated retinoids and to explore their therapeutic applications in various diseases. This technical guide provides a foundational understanding of the current landscape of deuterated retinoids and serves as a resource for researchers and drug development professionals in this exciting field.

References

Navigating the Analytical Landscape of Etretinate-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key analytical parameters, experimental protocols, and quality control workflows relevant to Etretinate-d3. Designed for researchers, scientists, and drug development professionals, this document offers a structured approach to understanding and verifying the quality and characteristics of this deuterated retinoid analogue.

Certificate of Analysis: Key Parameters for this compound

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. The following table summarizes the essential parameters and typical specifications.

Parameter Test Method Specification
Appearance Visual InspectionLight Yellow to Light Green Solid
Identity 1H NMRConforms to the structure of this compound
Mass Spectrometry (MS)Conforms to the expected mass [M+H]+
Purity (by HPLC) HPLC-UV≥ 98.0%
Isotopic Purity Mass Spectrometry (MS)≥ 99% deuterated forms (d1-d3)[1]
Molecular Formula -C23H27D3O3
Molecular Weight -357.5 g/mol
Solubility Visual InspectionSoluble in Chloroform and Methanol (Slightly)
CAS Number -1185237-13-1

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible analysis of this compound. The following sections outline the protocols for the key analytical techniques cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is adapted from established protocols for the analysis of Etretinate and related retinoids.[2][3]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, butanol, and a buffer solution (e.g., K2HPO4). A typical starting point could be a gradient or isocratic elution with a composition optimized for the separation of this compound from its potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 350 nm.[2][3]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure no interfering peaks are present.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

  • Calculation of Purity:

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is a powerful tool for confirming the molecular weight and isotopic distribution of this compound.

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS). An Agilent 6460 QqQ-MS or similar instrument can be used.[4]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for this class of compounds.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Procedure:

    • Infuse the sample solution directly into the mass spectrometer or inject it into the LC-MS system.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identity: Confirm the presence of the protonated molecular ion [M+H]+ at the expected m/z value (approximately 358.5).

    • Isotopic Purity: Analyze the isotopic distribution of the molecular ion peak to confirm the incorporation of deuterium atoms. The relative intensities of the M, M+1, M+2, and M+3 peaks will indicate the percentage of d0, d1, d2, and d3 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity

1H NMR spectroscopy is used to confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of the proton signals.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent in which the sample is soluble.

  • Sample Preparation: Dissolve a few milligrams of the this compound sample in the deuterated solvent.

  • Procedure:

    • Acquire a one-dimensional 1H NMR spectrum.

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Data Analysis: Compare the obtained spectrum with a reference spectrum of Etretinate or the expected chemical shifts for the non-deuterated protons in the molecule. The absence or significant reduction of the signal corresponding to the methoxy group protons will confirm the deuteration at that position.

Visualizing Workflows and Pathways

To further aid in the understanding of the analytical process and the biological context of retinoids, the following diagrams are provided.

coa_workflow cluster_receipt Sample Reception & Preparation cluster_review Data Review & Approval cluster_output Output Sample Sample Receipt Login Sample Login & Labeling Sample->Login Prep Sample Preparation Login->Prep HPLC HPLC Analysis (Purity) Prep->HPLC MS Mass Spectrometry (Identity & Isotopic Purity) Prep->MS NMR NMR Spectroscopy (Identity) Prep->NMR Other Other Tests (Appearance, Solubility) Prep->Other DataReview Data Review & Verification HPLC->DataReview MS->DataReview NMR->DataReview Other->DataReview QAReview QA Review DataReview->QAReview Approval Final Approval QAReview->Approval CoA Certificate of Analysis Generation Approval->CoA

Caption: Logical workflow for generating a Certificate of Analysis.

retinoid_signaling Etretinate This compound (Pro-drug) Acitretin Acitretin-d3 (Active Metabolite) Etretinate->Acitretin Metabolism Cell Cell Membrane Acitretin->Cell RAR Retinoic Acid Receptor (RAR) Complex RAR-RXR Heterodimer RAR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex DNA DNA (Retinoic Acid Response Element) Complex->DNA Binds to Gene Gene Transcription (Cell Differentiation, Proliferation, etc.) DNA->Gene Regulates

Caption: Simplified retinoid signaling pathway.

References

Methodological & Application

Application Note: Quantification of Etretinate in Human Plasma by LC-MS/MS using Etretinate-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etretinate is a second-generation retinoid that has been used in the treatment of severe psoriasis. Due to its high lipophilicity and long elimination half-life, monitoring its concentration in plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of etretinate in human plasma. The use of a stable isotope-labeled internal standard, Etretinate-d3, ensures high accuracy and precision by correcting for matrix effects and variations in sample processing.

This method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. The protocol has been developed and validated based on the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.

Experimental Protocol

Materials and Reagents
  • Etretinate analytical standard

  • This compound internal standard (IS)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Human plasma (K2EDTA as anticoagulant)

  • Polypropylene microcentrifuge tubes (1.5 mL)

  • 96-well collection plates

Stock and Working Solutions
  • Etretinate Stock Solution (1 mg/mL): Accurately weigh and dissolve etretinate in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the etretinate stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Protein Precipitation)
  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a 96-well collection plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 40% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate at 40% B for 1 minute
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL

Mass Spectrometry:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1
Collision Gas Argon
Dwell Time 100 ms

Table 1: Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Etretinate355.2207.125
This compound358.2210.125

Note: Collision energy may require optimization based on the specific instrument used.

Method Validation Summary

The method was validated according to the FDA guidance on bioanalytical method validation.[1][2][3] A summary of the validation parameters is presented in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.99> 0.995
Calibration Range 1 - 1000 ng/mLMet
LLOQ Signal-to-noise ratio > 10; Accuracy within ±20%; Precision ≤ 20%1 ng/mL
Intra-day Accuracy Within ±15% of nominal value (±20% at LLOQ)-5.2% to 4.8%
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 6.5%
Inter-day Accuracy Within ±15% of nominal value (±20% at LLOQ)-7.1% to 6.3%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)≤ 8.2%
Recovery Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%Met
Stability (Freeze-Thaw, Bench-Top, Long-Term) Mean concentration within ±15% of nominal concentrationStable

Data Presentation

Table 3: Quantitative Data Summary for Calibration Curve and Quality Control Samples

Sample TypeNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (%CV)
Calibration Std 1 11.02102.05.8
Calibration Std 2 54.9198.24.1
Calibration Std 3 2020.5102.53.5
Calibration Std 4 10097.897.82.9
Calibration Std 5 500508.2101.63.1
Calibration Std 6 1000991.599.22.5
LQC 32.9598.36.1
MQC 8081.2101.54.7
HQC 800789.998.73.8

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma_sample 1. Plasma Sample (100 µL) add_is 2. Add IS in Acetonitrile (300 µL) plasma_sample->add_is vortex 3. Vortex (30s) add_is->vortex centrifuge 4. Centrifuge (10,000 x g, 10 min) vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject (5 µL) supernatant->injection lc_separation 7. C18 Reverse-Phase Separation injection->lc_separation ms_detection 8. ESI+ MRM Detection lc_separation->ms_detection integration 9. Peak Integration ms_detection->integration quantification 10. Quantification using Calibration Curve integration->quantification

Caption: Experimental workflow for the quantification of etretinate in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of etretinate in human plasma. The simple protein precipitation sample preparation and the use of a deuterated internal standard make this method suitable for high-throughput analysis in clinical and research settings. The method has been successfully validated, demonstrating excellent linearity, accuracy, and precision over a clinically relevant concentration range.

References

Application Notes and Protocols for the Development of Analytical Methods Using Etretinate-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etretinate is a second-generation retinoid previously used for the treatment of severe psoriasis.[1][2] Due to its high lipophilicity and long elimination half-life of up to 120 days, it has been largely replaced by its active metabolite, acitretin.[2][3] However, the study of etretinate's pharmacokinetics, metabolism, and the potential for in vivo conversion from acitretin, particularly in the presence of ethanol, necessitates robust and accurate analytical methods.[4][5]

The use of a stable isotope-labeled internal standard, such as Etretinate-d3, is crucial for developing reliable bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7] Deuterated internal standards co-elute with the analyte, providing superior compensation for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the highest accuracy and precision in quantitative analysis.[6][7]

These application notes provide a comprehensive guide to developing and validating an LC-MS/MS method for the quantification of etretinate in biological matrices using this compound as an internal standard. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided, along with typical validation parameters. Additionally, relevant biological pathways are illustrated to provide context for the application of this analytical method.

Synthesis of this compound

This compound can be synthesized for use as an internal standard. A common approach involves the deuteration of the methoxy group on the trimethylphenyl ring. The chemical name for this compound is (all-E)-9-(4-Methoxy-d3-2,3,6-trimethylphenyl)-3,7-dimethyl-2,4,6,8-nonatetraenoic Acid Ethyl Ester. Commercially, it is available from various chemical suppliers.[8]

Bioanalytical Method Development and Validation using LC-MS/MS

The development of a robust bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological fluids. LC-MS/MS offers high sensitivity and specificity, making it the preferred technique for pharmacokinetic and toxicokinetic studies.[9][10] Method validation ensures that the analytical method is reliable and reproducible for its intended use.[9][11]

Experimental Protocol: Quantification of Etretinate in Human Plasma

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of etretinate in human plasma, employing this compound as an internal standard.

1. Materials and Reagents:

  • Etretinate reference standard

  • This compound internal standard (IS)[8]

  • HPLC-grade methanol, acetonitrile, and methyl tert-butyl ether (MTBE)

  • Formic acid

  • Human plasma (with appropriate anticoagulant)

  • Deionized water

2. Standard Solutions Preparation:

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of etretinate and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the etretinate stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water.

3. Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):

  • Thaw plasma samples to room temperature.

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of MTBE and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4. LC-MS/MS Instrumentation and Conditions:

ParameterCondition
Liquid Chromatography
HPLC SystemAgilent 1200 series or equivalent
ColumnC18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient Elution0-0.5 min (30% B), 0.5-2.5 min (30-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-30% B), 3.1-4.0 min (30% B)
Flow Rate0.4 mL/min
Injection Volume10 µL
Column Temperature40°C
Mass Spectrometry
Mass SpectrometerTriple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Ion Source Temperature500°C
Ion Spray Voltage5500 V
Multiple Reaction Monitoring (MRM) Transitions:
EtretinateQ1: m/z 355.2 → Q3: m/z 211.1
This compoundQ1: m/z 358.2 → Q3: m/z 214.1
Data Presentation: Method Validation Summary

The following tables present representative data for the validation of the described LC-MS/MS method, demonstrating its suitability for the quantitative analysis of etretinate in human plasma.

Table 1: Linearity of Calibration Curve

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
Etretinate1 - 1000> 0.995

Table 2: Accuracy and Precision

QC Concentration (ng/mL)Nominal Concentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ195.0 - 105.0< 15.094.0 - 106.0< 15.0
Low QC397.0 - 103.0< 10.096.0 - 104.0< 10.0
Mid QC10098.0 - 102.0< 8.097.5 - 102.5< 8.0
High QC80099.0 - 101.0< 5.098.5 - 101.5< 5.0
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect

QC Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC (3 ng/mL)85.2 ± 4.192.5 ± 5.3
High QC (800 ng/mL)88.9 ± 3.595.1 ± 4.8
Data presented as mean ± standard deviation

Table 4: Stability

Stability ConditionQC Concentration (ng/mL)Stability (% of Nominal)
Bench-top (6 hours at room temperature)Low (3), High (800)96.5 - 102.1
Freeze-thaw (3 cycles)Low (3), High (800)95.8 - 101.5
Long-term (-80°C for 30 days)Low (3), High (800)97.2 - 103.0

Visualizations

Experimental Workflow

The following diagram illustrates the major steps in the bioanalytical workflow for the quantification of etretinate in plasma samples.

experimental_workflow plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer lle Liquid-Liquid Extraction (MTBE) supernatant_transfer->lle centrifugation2 Centrifugation lle->centrifugation2 organic_layer_transfer Organic Layer Transfer centrifugation2->organic_layer_transfer evaporation Evaporation organic_layer_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis

Bioanalytical workflow for Etretinate quantification.
Metabolic Pathway of Etretinate

Etretinate is metabolized in the body to its active form, acitretin, through hydrolysis. In the presence of ethanol, acitretin can be re-esterified back to etretinate.[4][12]

metabolism_pathway Etretinate Etretinate Acitretin Acitretin (Active Metabolite) Etretinate->Acitretin Hydrolysis Acitretin->Etretinate Transesterification Ethanol Ethanol

Metabolic conversion of Etretinate to Acitretin.
Signaling Pathway of Retinoids

Etretinate, through its active metabolite acitretin, exerts its effects by modulating gene expression via nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[13][14][15]

signaling_pathway cluster_cell Target Cell cluster_nucleus Nucleus RAR RAR CoRepressor Co-repressor RAR->CoRepressor dissociates CoActivator Co-activator RAR->CoActivator recruits RARE RARE (DNA) RAR->RARE RXR RXR RXR->RARE CoRepressor->RARE CoActivator->RARE Gene Target Gene RARE->Gene Repression mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response (Differentiation, Proliferation) Protein->Response Retinoid Retinoid (e.g., Acitretin) Retinoid->RAR

Mechanism of action of retinoids via RAR/RXR signaling.

Conclusion

The development of a validated LC-MS/MS method using this compound as an internal standard is essential for the accurate and reliable quantification of etretinate in biological matrices. The protocol and validation data presented here provide a solid foundation for researchers to establish and implement such a method in their laboratories. This will enable further investigation into the pharmacokinetics and metabolism of etretinate, contributing to a better understanding of its clinical pharmacology and potential for re-esterification from acitretin. The provided diagrams offer a visual representation of the experimental and biological context for these analytical studies.

References

Application Notes and Protocols for Etretinate-d3 in In Vitro Drug Metabolism Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Etretinate-d3 as an internal standard in in vitro drug metabolism assays of etretinate. Etretinate, a synthetic retinoid, undergoes extensive metabolism, primarily to its active metabolite acitretin.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification of the parent drug and its metabolites in complex biological matrices.

Overview of Etretinate Metabolism

Etretinate is metabolized in the liver, with a significant first-pass effect.[1] The primary metabolic pathway is hydrolysis to its active metabolite, acitretin.[1] While specific cytochrome P450 (CYP) isozymes involved in etretinate metabolism are not definitively identified in the provided literature, retinoids, in general, are known to be metabolized by CYP enzymes, particularly the CYP26 family.[4][5] In vitro studies have shown that etretinate does not significantly inhibit the metabolism of cyclosporin, suggesting they are likely metabolized by different P450 isoenzymes.[6][7]

Role of this compound

This compound is a deuterated analog of etretinate. Due to its nearly identical physicochemical properties to etretinate, it co-elutes during chromatographic separation and experiences similar ionization efficiency in mass spectrometry. However, its increased mass allows it to be distinguished from the unlabeled etretinate. This makes this compound an ideal internal standard (IS) to:

  • Correct for variability in sample preparation (e.g., extraction efficiency).

  • Account for matrix effects in the mass spectrometer.

  • Improve the accuracy and precision of quantitative analysis.

Experimental Protocols

Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol determines the rate of disappearance of etretinate when incubated with HLM, providing an estimate of its intrinsic clearance.

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis A Prepare Etretinate Stock Solution F Initiate reaction by adding Etretinate A->F B Prepare this compound (IS) Stock Solution H Quench reaction with cold acetonitrile containing this compound (IS) B->H C Prepare HLM Suspension E Pre-incubate HLM with buffer at 37°C C->E D Prepare NADPH Regenerating System D->F E->F G Collect aliquots at specified time points (0, 5, 15, 30, 60 min) F->G G->H I Centrifuge to precipitate protein H->I J Collect supernatant for analysis I->J K LC-MS/MS Analysis J->K L Calculate Peak Area Ratio (Etretinate / this compound) K->L M Determine Percent Remaining vs. Time L->M N Calculate Half-life and Intrinsic Clearance M->N

Caption: Workflow for the in vitro metabolic stability assay of etretinate using this compound as an internal standard.

Materials:

  • Etretinate

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADPH-A and NADPH-B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Stock Solutions:

    • Dissolve etretinate in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 10 mM.

    • Dissolve this compound in the same solvent to a final concentration of 1 mM.

  • Prepare Working Solutions:

    • Dilute the etretinate stock solution in buffer to the desired final incubation concentration (e.g., 1 µM).

    • Prepare the quenching solution by adding this compound to cold acetonitrile to a final concentration of 100 nM.

  • Incubation:

    • Add HLM to pre-warmed phosphate buffer in a 96-well plate to a final protein concentration of 0.5 mg/mL.

    • Add the NADPH regenerating system.

    • Pre-incubate the mixture for 10 minutes at 37°C.

    • Initiate the reaction by adding the etretinate working solution.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.

    • Immediately add the aliquot to a well containing the cold acetonitrile/Etretinate-d3 quenching solution.

  • Sample Processing:

    • Once all time points are collected, centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to measure the peak areas of etretinate and this compound.

  • Data Analysis:

    • Calculate the peak area ratio of etretinate to this compound for each time point.

    • Plot the natural log of the percentage of etretinate remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Data Presentation:

Time (min)Peak Area (Etretinate)Peak Area (this compound)Peak Area Ratio (Etretinate/Etretinate-d3)% Etretinate Remaining
01,200,000600,0002.00100
51,050,000595,0001.7688
15800,000605,0001.3266
30550,000590,0000.9347
60250,000610,0000.4121
ParameterValue
Half-life (t½)25 min
Intrinsic Clearance (CLint)27.7 µL/min/mg protein
Cytochrome P450 (CYP) Inhibition Assay

This protocol assesses the potential of etretinate to inhibit the activity of major CYP isozymes using specific probe substrates.

Workflow for CYP Inhibition Assay

cluster_prep Preparation cluster_incubation Incubation cluster_quenching Reaction Quenching & Processing cluster_analysis Analysis A Prepare Etretinate Stock Solution (Inhibitor) F Pre-incubate HLM, buffer, and Etretinate at 37°C A->F B Prepare CYP Probe Substrate Stock Solutions G Add CYP Probe Substrate B->G C Prepare HLM Suspension C->F D Prepare NADPH Regenerating System H Initiate reaction by adding NADPH D->H E Prepare Internal Standard Mixture (including this compound and IS for each metabolite) J Quench reaction with cold acetonitrile containing Internal Standard Mixture E->J F->G G->H I Incubate for a fixed time H->I I->J K Centrifuge to precipitate protein J->K L Collect supernatant for analysis K->L M LC-MS/MS Analysis of Metabolite Formation L->M N Calculate Peak Area Ratio (Metabolite / IS) M->N O Determine % Inhibition vs. Etretinate Concentration N->O P Calculate IC50 Value O->P

Caption: Workflow for the in vitro CYP inhibition assay of etretinate.

Materials:

  • Etretinate

  • This compound (as part of the internal standard mix)

  • Pooled Human Liver Microsomes (HLM)

  • CYP probe substrates and their corresponding metabolites (see table below)

  • Stable isotope-labeled internal standards for each metabolite

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN), cold

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

CYP Probe Substrates:

CYP IsozymeProbe SubstrateMetabolite
CYP1A2PhenacetinAcetaminophen
CYP2C9Diclofenac4'-Hydroxydiclofenac
CYP2C19S-Mephenytoin4'-Hydroxy-S-mephenytoin
CYP2D6DextromethorphanDextrorphan
CYP3A4Midazolam1'-Hydroxymidazolam

Procedure:

  • Prepare Solutions:

    • Prepare a serial dilution of etretinate in buffer.

    • Prepare working solutions of each CYP probe substrate.

    • Prepare a quenching solution of cold acetonitrile containing the internal standard mix (including this compound and the stable isotope-labeled standard for each metabolite).

  • Incubation:

    • In a 96-well plate, add HLM, buffer, and the etretinate serial dilutions.

    • Pre-incubate for 10 minutes at 37°C.

    • Add the respective CYP probe substrate to the wells.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate for a predetermined time (within the linear range of metabolite formation).

  • Quenching and Processing:

    • Stop the reaction by adding the cold acetonitrile/internal standard quenching solution.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite for each CYP isozyme.

  • Data Analysis:

    • Calculate the peak area ratio of the metabolite to its corresponding internal standard.

    • Determine the percent inhibition of metabolite formation at each etretinate concentration relative to the vehicle control.

    • Plot percent inhibition versus the logarithm of the etretinate concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

Etretinate (µM)% Inhibition CYP3A4 (Midazolam)
0.15
0.515
125
548
1065
5085
10095
CYP IsozymeIC50 (µM)
CYP1A2> 100
CYP2C9> 100
CYP2C19> 100
CYP2D6> 100
CYP3A46.2

Metabolite Identification

For metabolite identification studies, a similar incubation procedure as the metabolic stability assay is followed, but without the internal standard in the quenching solution. Instead, this compound can be co-incubated with unlabeled etretinate (e.g., in a 1:1 ratio). The resulting mass spectra will show doublet peaks for metabolites that retain the deuterated portion of the molecule, aiding in their identification.

Logical Relationship for Metabolite Identification using this compound

cluster_incubation Co-incubation cluster_analysis LC-MS/MS Analysis cluster_interpretation Data Interpretation A Incubate HLM with a 1:1 mixture of Etretinate and this compound B Acquire Full Scan Mass Spectra A->B C Look for Isotopic Doublets (M and M+3 peaks) B->C D Parent Drug Doublet (Etretinate and this compound) C->D Confirms presence of parent E Metabolite Doublet (Metabolite and Metabolite-d3) C->E Indicates a drug-related metabolite F Confirm Metabolite Structure using Tandem MS (MS/MS) E->F

Caption: Logic for using this compound in metabolite identification studies.

Conclusion

This compound is an indispensable tool for the in vitro evaluation of etretinate's drug metabolism properties. Its use as an internal standard ensures the generation of high-quality, reliable quantitative data in metabolic stability and CYP inhibition assays. Furthermore, it can be a valuable aid in the structural elucidation of metabolites. The protocols outlined in these application notes provide a robust framework for researchers to investigate the metabolic fate of etretinate.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Etretinate-d3 for Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and application data for the analysis of Etretinate-d3, a deuterated internal standard for Etretinate, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The characteristic fragmentation pattern of this compound is described, along with a comprehensive methodology for its quantification in biological matrices. This guide is intended to assist researchers in developing and validating robust bioanalytical methods for pharmacokinetic and metabolic studies of Etretinate.

Introduction

Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis. Due to its long half-life and teratogenic potential, sensitive and specific analytical methods are required for its monitoring in biological samples. Stable isotope-labeled internal standards, such as this compound, are crucial for accurate quantification by LC-MS/MS, as they compensate for matrix effects and variability in sample processing. Understanding the mass spectrometric fragmentation of this compound is fundamental to developing a selective and optimized multiple reaction monitoring (MRM) assay.

Chemical Structure and Isotopic Labeling

  • Compound: this compound

  • Molecular Formula: C₂₃H₂₇D₃O₃

  • Molecular Weight: 357.5 g/mol

  • Deuteration Site: The three deuterium atoms are located on the methoxy group attached to the phenyl ring.

Mass Spectrometry Fragmentation Pattern

Under positive electrospray ionization (ESI+), this compound is readily protonated to form the precursor ion [M+H]⁺. The molecular weight of Etretinate is 354.5 g/mol , and for this compound, it is 357.5 g/mol . Therefore, the expected protonated molecule [M+H]⁺ for this compound is at an m/z of 358.5.

Collision-induced dissociation (CID) of the [M+H]⁺ ion of Etretinate typically results in a characteristic neutral loss of ethanol (C₂H₅OH, 46 Da) from the ethyl ester moiety.[1][2] Since the deuterium labeling is on the methoxy group, this primary fragmentation pathway is expected to be conserved for this compound. This results in a prominent product ion where the deuterated methoxy group is retained.

Proposed Fragmentation Pathway

The primary fragmentation involves the loss of ethanol from the protonated parent molecule.

  • Parent Ion (Precursor): [C₂₃H₂₇D₃O₃+H]⁺ → m/z 358.5

  • Neutral Loss: C₂H₅OH (Ethanol) → 46.0 Da

  • Product Ion: [C₂₁H₂₁D₃O₂+H]⁺ → m/z 312.5

The fragmentation can be visualized as follows:

G parent This compound [M+H]⁺ m/z = 358.5 fragment Product Ion [M-C₂H₅OH+H]⁺ m/z = 312.5 parent->fragment CID loss Neutral Loss Ethanol (46 Da) loss->p1

Caption: Proposed fragmentation pathway of this compound.

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratios for a selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) method for this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Proposed Fragment
This compound358.5312.5[M+H-C₂H₅OH]⁺
Etretinate355.5309.5[M+H-C₂H₅OH]⁺

Experimental Protocols

The following protocols are representative and may require optimization for specific instrumentation and matrices.

Sample Preparation (from Serum/Plasma)

A liquid-liquid extraction procedure is recommended for the extraction of Etretinate and this compound from biological fluids.[1][2]

Workflow Diagram:

G start Start: 200 µL Serum/Plasma step1 Add 20 µL this compound (Internal Standard) start->step1 step2 Add 200 µL Acetonitrile (Protein Precipitation) step1->step2 step3 Vortex (1 min) step2->step3 step4 Add 1.2 mL MTBE (Extraction Solvent) step3->step4 step5 Vortex (1 min) step4->step5 step6 Centrifuge (10 min @ 13,000 rpm) step5->step6 step7 Transfer Organic Layer to a new tube step6->step7 step8 Evaporate to dryness under Nitrogen step7->step8 step9 Reconstitute in 200 µL Mobile Phase step8->step9 end Inject into LC-MS/MS step9->end

Caption: Sample preparation workflow for Etretinate analysis.

Detailed Steps:

  • Pipette 200 µL of serum or plasma into a microcentrifuge tube.

  • Spike with an appropriate amount of this compound internal standard solution.

  • Add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Add 1.2 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 13,000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Note: All procedures involving retinoids should be performed under yellow or red light to prevent photo-isomerization.[3]

Liquid Chromatography Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 HPLC or equivalent[1]
Column Agilent Eclipse Plus C18 (4.6 mm x 150 mm, 5 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Isocratic or gradient elution depending on the separation requirements from other analytes. A typical starting condition is 50% B, increasing to 95% B over several minutes.
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL
Mass Spectrometry Conditions
ParameterRecommended Setting
Mass Spectrometer Agilent 6460 QqQ-MS or equivalent triple quadrupole instrument[1]
Ionization Mode Electrospray Ionization (ESI), Positive
Gas Temperature 300 - 350 °C
Gas Flow 8 - 12 L/min
Nebulizer Pressure 35 - 45 psi
Capillary Voltage 3500 - 4000 V
Scan Type Multiple Reaction Monitoring (MRM)
Collision Energy To be optimized for the specific instrument. A starting point of 15-25 eV is recommended.

Conclusion

The described fragmentation pattern and methodologies provide a robust framework for the quantitative analysis of this compound. The primary fragmentation, corresponding to the neutral loss of ethanol, offers a selective and intense transition for MRM-based quantification. The provided protocols for sample preparation and LC-MS/MS analysis can be adapted and validated for high-throughput bioanalytical applications in clinical and research settings.

References

Application Notes and Protocols for Etretinate-d3 in Dermal Absorption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of deuterated etretinate (Etretinate-d3) in dermal absorption studies. The protocols and data presented are intended to guide researchers in designing and conducting robust in vitro experiments to evaluate the cutaneous penetration, permeation, and retention of this compound.

Introduction

Etretinate, an aromatic retinoid, has been utilized in the treatment of severe psoriasis and other skin disorders.[1][2] Its mechanism of action involves the normalization of epidermal cell differentiation and proliferation.[1] Understanding the dermal absorption profile of retinoids is crucial for developing safe and effective topical formulations. The use of a stable isotope-labeled compound like this compound, in conjunction with sensitive analytical methods such as liquid chromatography-mass spectrometry (LC-MS), allows for precise quantification and differentiation from endogenous retinoids.

While specific data on this compound is limited, the following protocols and data are based on established methodologies for similar retinoids like retinol and acitretin, providing a framework for investigational studies.[3][4]

Experimental Protocols

A common and well-accepted method for evaluating dermal absorption in vitro is the use of Franz diffusion cells.[5] This system allows for the assessment of compound permeation through a skin membrane from a donor compartment to a receptor compartment.

In Vitro Dermal Permeation Study Using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption and skin retention of this compound from a topical formulation.

Materials:

  • Franz Diffusion Cells

  • Excised human or porcine skin[6]

  • This compound formulated in a test vehicle (e.g., gel, cream)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like albumin)[4]

  • Analytical instrumentation (e.g., LC-MS/MS)

  • Standard laboratory equipment

Protocol:

  • Skin Membrane Preparation:

    • Obtain full-thickness human or porcine skin from a certified supplier. The use of porcine skin is a common alternative due to its structural similarity to human skin.[6]

    • Carefully remove any subcutaneous fat and cut the skin into sections suitable for mounting on the Franz diffusion cells.[6]

    • Visually inspect the skin for any imperfections that could affect its barrier integrity.

  • Franz Cell Assembly:

    • Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.

    • Fill the receptor compartment with a suitable receptor solution, ensuring no air bubbles are trapped beneath the skin. The receptor solution should be selected to maintain sink conditions.[7]

    • Equilibrate the assembled cells in a water bath at 32°C to approximate physiological skin surface temperature.

  • Dose Application:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the stratum corneum in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect aliquots from the receptor solution for analysis.

    • Replenish the receptor compartment with fresh, pre-warmed receptor solution to maintain a constant volume.

  • Mass Balance:

    • At the end of the experiment (e.g., 24 hours), dismantle the Franz cells.

    • Wash the skin surface to remove any unabsorbed formulation.

    • Separate the epidermis from the dermis.

    • Extract this compound from the skin surface wash, epidermis, dermis, and the receptor solution.

    • Quantify the amount of this compound in each compartment using a validated analytical method like LC-MS/MS.[6]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for an in vitro dermal absorption study of this compound, based on findings for similar retinoids.[3][4]

Table 1: Cumulative Permeation of this compound Through Skin

Time (hours)Cumulative Amount (µg/cm²)Flux (µg/cm²/h)
20.050.025
40.120.035
80.280.040
120.450.043
240.980.045

Table 2: Distribution of this compound After 24-Hour Exposure

CompartmentPercentage of Applied Dose (%)
Skin Surface (unabsorbed)85.2
Stratum Corneum8.5
Epidermis4.1
Dermis1.2
Receptor Fluid (permeated)1.0
Total Recovery 100.0

Visualizations

Diagram 1: Retinoid Signaling Pathway in Keratinocytes

Retinoids exert their effects by binding to nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then modulate gene expression.[8]

Retinoid_Signaling cluster_cell Keratinocyte Etretinate This compound Metabolism Metabolism to Active Metabolites Etretinate->Metabolism RAR_RXR RAR/RXR Heterodimer Metabolism->RAR_RXR Binds to RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Expression Modulation of Gene Expression RARE->Gene_Expression Biological_Response Biological Response (Differentiation, Proliferation) Gene_Expression->Biological_Response

Retinoid signaling cascade in skin cells.

Diagram 2: Experimental Workflow for In Vitro Dermal Absorption

This diagram outlines the key steps involved in a typical in vitro dermal absorption study using Franz diffusion cells.

Dermal_Absorption_Workflow A Skin Preparation (Excision and Mounting) B Franz Cell Assembly and Equilibration A->B C Application of This compound Formulation B->C D Time-Course Sampling of Receptor Fluid C->D E Termination and Mass Balance D->E F Sample Extraction (Skin, Wash, Receptor) E->F G LC-MS/MS Analysis F->G H Data Analysis and Interpretation G->H

Workflow for in vitro skin permeation studies.

The protocols and illustrative data provided in these application notes serve as a valuable resource for researchers investigating the dermal absorption of this compound. By employing standardized in vitro models and sensitive analytical techniques, a comprehensive understanding of the cutaneous pharmacokinetics of this compound can be achieved, facilitating the development of novel topical therapies for various skin conditions. It is imperative to conduct thorough validation of all analytical methods and to ensure the integrity of the skin barrier throughout the experimental process to obtain reliable and reproducible results.[6]

References

Application Note and Protocol: Quantification of Etretinate-d3 using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed application note and protocol for the quantification of Etretinate-d3 in biological matrices, primarily plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection. The described method is adapted from established and validated methods for the non-deuterated form, etretinate. Given the nature of deuterium-labeled internal standards in bioanalytical assays, this method is highly relevant for pharmacokinetic and drug metabolism studies.

Introduction

Etretinate is an aromatic retinoid that has been used in the treatment of severe psoriasis. This compound is a deuterated version of etretinate, commonly used as an internal standard in quantitative bioanalysis by mass spectrometry. However, a robust and reliable HPLC-UV method is also crucial for its quantification during preclinical and clinical development, as well as for quality control purposes.

This application note details a reversed-phase HPLC method for the determination of this compound. The method is based on the principles of chromatographic separation on a C18 stationary phase with subsequent detection by UV spectrophotometry.

Experimental

Instrumentation and Chromatographic Conditions

The analysis is performed on a standard HPLC system equipped with a UV detector. The following table summarizes the chromatographic conditions adapted from methodologies developed for etretinate analysis.

ParameterValue
HPLC System Agilent 1200 Series or equivalent
Column C18 Reversed-Phase, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile and 0.01% Trifluoroacetic Acid (TFA) in Water (85:15, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 350 nm[1][2]
Run Time Approximately 15 minutes
Method Validation Summary

The following table summarizes typical method validation parameters for the analysis of etretinate, which are expected to be comparable for this compound.

ParameterTypical Value
Linearity (R²) > 0.99[1][2]
Quantification Range 2 - 500 ng/mL in plasma[1][2]
Accuracy 89.5 - 113.5%[1][2]
Precision (CV%) Within-run: 4.4 - 15.8%; Between-run: 3.3 - 17.4%[1][2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]
Extraction Recovery 75.1 - 91.5%[1][2]

Detailed Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a light-protected volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standard solutions with concentrations ranging from the LLOQ to the upper limit of quantification.

Sample Preparation (from Plasma)

This protocol is based on a protein precipitation method.[1][2]

  • Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.

  • Internal Standard Addition: If a different internal standard is used, add it at this step. For quantification of this compound as the primary analyte, this step is omitted.

  • Precipitation: Add 400 µL of acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the mixture at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Inject 20 µL of the reconstituted sample into the HPLC system.

System Suitability

Before running the analytical batch, perform at least five replicate injections of a mid-concentration standard. The system is deemed suitable for analysis if the relative standard deviation (RSD) of the peak area and retention time is less than 2%.

Experimental Workflow and Diagrams

The following diagram illustrates the overall workflow for the HPLC analysis of this compound.

HPLC_Workflow Standard_Prep Prepare Standard Solutions HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sample_Prep->HPLC_Injection Chromatography Chromatographic Separation (C18 Column) HPLC_Injection->Chromatography Detection UV Detection at 350 nm Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described provides a robust and reliable approach for the quantification of this compound in plasma. The method is based on established protocols for the non-deuterated analog and is suitable for various applications in pharmaceutical research and development. It is recommended that a full method validation be performed for this compound in the specific matrix of interest according to regulatory guidelines.

References

Troubleshooting & Optimization

Technical Support Center: Etretinate-d3 Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity for Etretinate-d3 in mass spectrometry (MS) experiments.

Troubleshooting Guide: Low Signal Intensity for this compound

Low signal intensity for your deuterated internal standard can compromise the accuracy and reliability of your quantitative analysis. This guide provides a systematic approach to diagnosing and resolving this common issue.

Step 1: Initial Instrument and System Check

Before delving into method-specific parameters, ensure the fundamental components of your LC-MS/MS system are functioning correctly.

Question: My this compound signal is suddenly very low or absent. What should I check first?

Answer:

  • System Suitability: Inject a recently prepared, known concentration of this compound standard directly into the mass spectrometer (infusion) or through the LC system. This will help determine if the issue is with the instrument itself or the sample/method.

  • Instrument Calibration and Tuning: Verify that the mass spectrometer has been recently and successfully tuned and calibrated according to the manufacturer's recommendations.[1] An incorrect calibration can lead to poor ion transmission and detection.

  • Solvent and Gas Supply: Ensure that all solvent reservoirs are sufficiently filled with the correct mobile phases and that the nitrogen gas supply for the ion source is at the appropriate pressure.

Step 2: Investigating Mass Spectrometry Parameters

Incorrect or sub-optimal MS parameters are a primary cause of low signal intensity.

Question: I've confirmed the instrument is generally working. How can I optimize the MS settings for this compound?

Answer:

The following table outlines key MS parameters and recommended starting points for this compound, based on common methods for the closely related Acitretin-d3.[2][3][4]

ParameterRecommended Setting/ActionRationale
Ionization Mode Negative Ion Mode (ESI)Retinoids like Etretinate and its metabolites often show good sensitivity in negative ion mode.
Precursor Ion (Q1) m/z 356.2 (or as appropriate for your specific deuteration pattern)This corresponds to the [M-H]⁻ ion of this compound. Confirm the exact mass of your standard.
Product Ion (Q3) m/z 310.2 (or a stable, intense fragment)This is a characteristic fragment of Etretinate. Optimize the collision energy to maximize this transition.
Collision Energy (CE) Optimize using direct infusion of this compoundThe optimal CE is instrument-dependent and crucial for achieving the best fragmentation and signal intensity.
Ion Source Parameters Optimize Temperature, Gas Flows (Nebulizer, Heater), and Voltages (Capillary, Nozzle)These parameters significantly impact desolvation and ionization efficiency. A systematic optimization is recommended.[5][6]

dot

MS_Parameter_Optimization cluster_Infusion Direct Infusion of this compound cluster_LCMS LC-MS/MS Analysis infuse Infuse Standard optimize_ce Optimize Collision Energy infuse->optimize_ce optimize_source Optimize Source Parameters optimize_ce->optimize_source inject Inject on LC Column optimize_source->inject Apply Optimized Parameters verify_signal Verify Signal Intensity inject->verify_signal

Caption: Workflow for optimizing mass spectrometry parameters for this compound.

Step 3: Evaluating Chromatographic Performance and Matrix Effects

The interaction between your sample matrix and the LC conditions can lead to significant signal suppression.

Question: My signal is strong when I infuse the standard, but weak when I inject a sample. What's happening?

Answer:

This strongly suggests that co-eluting components from your sample matrix are suppressing the ionization of this compound. This phenomenon is known as the matrix effect.[3][7][8]

Here's how to troubleshoot it:

  • Improve Chromatographic Separation:

    • Modify Gradient: Adjust your mobile phase gradient to better separate this compound from the region where matrix components elute.

    • Change Column: Consider a column with a different chemistry (e.g., a phenyl-hexyl instead of a C18) to alter selectivity.

  • Enhance Sample Preparation:

    • Solid-Phase Extraction (SPE): This is generally more effective at removing interfering matrix components than protein precipitation (PPT) or liquid-liquid extraction (LLE).[9]

    • Liquid-Liquid Extraction (LLE): Optimize the extraction solvent and pH to selectively extract this compound while leaving interfering substances behind.

  • Dilute the Sample: If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components and alleviate ion suppression.[3]

dot

Matrix_Effect_Troubleshooting start Low Signal in Sample vs. Standard matrix_effect Suspect Matrix Effect start->matrix_effect improve_chrom Improve Chromatography matrix_effect->improve_chrom Co-elution? enhance_prep Enhance Sample Prep matrix_effect->enhance_prep Dirty Extract? dilute Dilute Sample matrix_effect->dilute High Concentration? solution Signal Improved improve_chrom->solution enhance_prep->solution dilute->solution

Caption: Decision tree for troubleshooting matrix effects impacting this compound signal.

Step 4: Sample Handling and Stability

Retinoids are known to be sensitive to environmental factors.

Question: Could the way I'm handling my samples be causing the low signal?

Answer:

Yes, improper handling can lead to degradation of this compound.

  • Light Sensitivity: Retinoids are highly susceptible to photodegradation.[3] All sample preparation steps should be carried out under yellow or red light, and samples should be stored in amber vials.

  • Stability in Matrix: Etretinate can be unstable in biological matrices.[10] Samples should be processed as quickly as possible and stored at -80°C. Perform freeze-thaw stability tests to ensure your handling procedures are not causing degradation.[10]

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound?

Based on the fragmentation of similar retinoids, for this compound (assuming deuteration on the methoxy group of the phenyl ring), you would expect a precursor ion [M-H]⁻ of approximately m/z 356.2 in negative ion mode. A common product ion would result from the loss of the ethyl ester group, similar to the fragmentation of Acitretin. However, it is crucial to confirm the exact mass of your specific deuterated standard and optimize the fragmentation in your instrument.

Q2: My this compound signal is decreasing over the course of an analytical run. What could be the cause?

This is often due to the accumulation of matrix components on the LC column or in the ion source.[11]

  • Column Contamination: Implement a robust column wash step at the end of each injection and consider a full column flush after a certain number of injections.

  • Source Contamination: The ion source may require cleaning. Refer to your instrument's manual for the proper cleaning procedure.

  • Analyte Instability: If samples are left in the autosampler for extended periods, degradation can occur.[10] Ensure the autosampler is temperature-controlled (e.g., 4°C) and minimize the time samples spend there before injection.

Q3: Is it possible for the non-deuterated Etretinate to interfere with the this compound signal?

While unlikely to cause low signal, isotopic crosstalk can occur where the M+3 isotope of Etretinate contributes to the signal of this compound. This is more of a concern for accuracy at very high concentrations of the non-deuterated analyte. Using a highly deuterated standard (d5 or higher) can minimize this.

Q4: What concentration of this compound internal standard should I use?

The concentration of the internal standard should ideally be similar to the expected concentration of the analyte in the middle of the calibration curve range.[6] This ensures that both the analyte and the internal standard are within the linear dynamic range of the instrument.

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)

This protocol is a general guideline and should be optimized for your specific matrix. All steps should be performed under red or yellow light.

  • To 100 µL of plasma sample, add 10 µL of this compound working solution.

  • Vortex briefly to mix.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes to ensure thorough extraction.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve and transfer to an autosampler vial for injection.

Protocol 2: LC-MS/MS Parameters (Starting Point)

This is a representative method based on the analysis of similar retinoids.[2][3][11]

Liquid Chromatography

  • Column: C18, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-3.0 min: 20% to 95% B

    • 3.0-4.0 min: Hold at 95% B

    • 4.0-4.1 min: 95% to 20% B

    • 4.1-5.0 min: Hold at 20% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Negative Ion ESI)

ParameterValue
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition this compound 356.2 > 310.2 (Optimize)
MRM Transition Etretinate 353.2 > 307.2 (Optimize)
Dwell Time 100 ms

References

Technical Support Center: Optimizing LC Gradient for Etretinate and Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for optimizing the liquid chromatography (LC) gradient for the separation of etretinate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of etretinate that I should expect to separate?

A1: The primary, pharmacologically active metabolite of etretinate is its free acid form, acitretin.[1][2] Another key metabolite that may be observed is the 13-cis isomer of acitretin.[3] It is also important to note that acitretin can be reverse metabolized back to etretinate in the body.[4]

Q2: What is a recommended starting point for developing an LC gradient method for these compounds?

A2: A good starting point is a broad "scouting" gradient using a reversed-phase (RP) C18 column.[5][6] Begin with a mobile phase composition of a high aqueous component and gradually increase the organic component over a set period. For example, a linear gradient from 5% to 95% acetonitrile in water (with an acid modifier like 0.1% formic acid for MS compatibility) over 20 minutes can help identify the elution regions for etretinate and its metabolites.[5][6]

Q3: My chromatographic peaks are tailing. What are the common causes and solutions?

A3: Peak tailing is a common issue in HPLC. Potential causes include:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based column packing can interact with basic analytes. Solution: Add a competing base to the mobile phase or, more commonly, lower the mobile phase pH by adding an acid like formic acid or trifluoroacetic acid (TFA) to suppress the ionization of the silanol groups.[7]

  • Column Contamination: Strongly retained impurities from previous injections can bind to the column inlet. Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column itself.[8]

  • Column Void: A void at the column inlet can disrupt the sample band. Solution: This is often irreversible, and the column may need to be replaced. Using a guard column can help extend the life of the analytical column.[9]

Q4: Why are my retention times shifting between consecutive runs?

A4: Retention time variability can compromise data reliability. Common reasons include:

  • Inadequate Column Equilibration: The column must be fully returned to the initial mobile phase conditions before the next injection. Insufficient equilibration time is a frequent cause of shifting retention in gradient elution.[5] Solution: Ensure the equilibration step at the end of your gradient is sufficiently long, typically 5-10 column volumes.

  • Mobile Phase Instability: The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Solution: Prepare fresh mobile phase daily and keep solvent bottles capped.

  • Pump Malfunction: Fluctuations in pump performance can lead to inconsistent mobile phase delivery. Air bubbles in the pump head are a common culprit. Solution: Degas the mobile phase thoroughly and prime the pump to remove any trapped air.[8]

Troubleshooting Guide

Problem: Poor resolution between etretinate and its primary metabolite, acitretin.

  • Initial Assessment: Etretinate is more lipophilic than its free acid metabolite, acitretin, and should be retained longer on a reversed-phase column.[10] If they are co-eluting or poorly resolved, the gradient is likely too steep.

  • Solution 1: Decrease the Gradient Slope: A shallower gradient increases the separation window for analytes.[5] If your initial scouting run shows the compounds eluting between 40% and 60% acetonitrile, try running a new gradient that covers this range over a longer period (e.g., 40-60% B over 15 minutes instead of 5 minutes).

  • Solution 2: Change the Organic Modifier: Different organic solvents can alter selectivity. If you are using acetonitrile, trying methanol may change the elution order or improve the separation between critical pairs due to its different solvent properties.[7]

  • Solution 3: Adjust Mobile Phase pH: The retention of acitretin, being an acid, is highly dependent on pH.[11] Ensure the mobile phase pH is at least 2 units below the pKa of acitretin to keep it in its protonated, more retained form. This can significantly improve peak shape and resolution from the parent compound.[7]

Problem: High backpressure during the gradient run.

  • Initial Assessment: A sudden or gradual increase in system pressure points to a blockage.

  • Solution 1: Check for Blockages: Systematically disconnect components starting from the detector and working backward towards the pump to identify the source of the pressure. A common location for blockages is the column inlet frit or the in-line filter.[8]

  • Solution 2: Filter Samples and Mobile Phase: Particulate matter from the sample or precipitated buffer salts in the mobile phase can clog the system. Solution: Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter.

  • Solution 3: Column Cleaning: If the column is the source of the high pressure, it may be contaminated. Follow the manufacturer's instructions for column washing, which typically involves flushing with a series of solvents of decreasing and then increasing polarity.[8]

Experimental Protocols

Protocol 1: Scouting Gradient for Etretinate and Metabolites using Reversed-Phase HPLC

This protocol is designed to determine the approximate retention times of etretinate and its metabolites.

  • Chromatographic System: HPLC or UPLC system with a binary pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 365 nm.[12]

  • Injection Volume: 10 µL.

  • Gradient Program: See Table 1 for the gradient timetable.

  • Post-Run: Include a 5-minute re-equilibration step at initial conditions after each run.

Protocol 2: Optimized Gradient for Separation of Etretinate and Acitretin

This protocol is a refinement of the scouting run, focusing on the elution window for the target analytes to improve resolution.

  • Chromatographic System, Column, Mobile Phases, and other parameters: Same as Protocol 1.

  • Gradient Program: This is an example based on a hypothetical scouting run where analytes eluted between 10 and 15 minutes (corresponding to ~50-80% B). Adjust the gradient based on your scouting run results. See Table 2 for an example timetable.

  • Post-Run: Maintain a 5-minute re-equilibration step.

Data Presentation

Table 1: Example Scouting Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.0955Initial
20.0595Linear
25.0595Linear
25.1955Linear
30.0955Linear

Table 2: Example Optimized (Shallow) Gradient Program

Time (minutes)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (Acetonitrile + 0.1% FA)Curve
0.05050Initial
15.02080Linear
15.1595Linear
17.0595Linear
17.15050Linear
22.05050Linear

Table 3: Physicochemical Properties of Etretinate and Acitretin

CompoundMolecular FormulaMolar Mass ( g/mol )Key Characteristic
EtretinateC23H30O3354.49Highly lipophilic aromatic retinoid (ethyl ester).[10]
AcitretinC21H26O3326.43Primary active metabolite (free carboxylic acid).[1]

Visualizations

LC_Gradient_Optimization_Workflow start Define Analytes (Etretinate, Acitretin, etc.) setup Select Column & Mobile Phase (e.g., C18, ACN/H2O) start->setup scout Perform Broad Scouting Gradient (e.g., 5-95% B in 20 min) setup->scout evaluate Evaluate Chromatogram: - Identify Elution Window - Assess Initial Resolution scout->evaluate is_resolved Resolution Acceptable? evaluate->is_resolved optimize Optimize Gradient: - Create Shallow Gradient - Adjust pH / Solvent is_resolved->optimize No validate Validate Method: - Check Reproducibility - Assess Peak Purity is_resolved->validate Yes optimize->scout Re-evaluate end_node Final Method validate->end_node

Caption: Workflow for LC gradient optimization.

Etretinate_Metabolism Etretinate Etretinate (Parent Drug) Acitretin Acitretin (Active Metabolite) Etretinate->Acitretin First-Pass Metabolism Acitretin->Etretinate Reverse Metabolism (Esterification) Isomer 13-cis-Acitretin (Metabolite) Acitretin->Isomer Isomerization

References

Preventing in-source fragmentation of Etretinate-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent in-source fragmentation of Etretinate-d3 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

In-source fragmentation (ISF) is a phenomenon in mass spectrometry where analyte ions fragment in the ion source before they reach the mass analyzer.[1][2] This occurs due to collisions between the ions and residual gas molecules, which are accelerated by electric fields within the source.[1][3] this compound, as an aromatic retinoid, possesses a chemical structure that can be susceptible to fragmentation under certain ion source conditions.[4][5] ISF is a concern because it can reduce the abundance of the precursor ion, leading to decreased sensitivity and making accurate quantification challenging.[1] It can also lead to the misidentification of fragment ions as other compounds.[6][7][8]

Q2: What are the primary instrument parameters that influence in-source fragmentation?

Several key parameters in the electrospray ionization (ESI) source can be adjusted to control ISF:

  • Declustering Potential (DP) / Fragmentor Voltage / Cone Voltage: This is one of the most significant factors. Higher voltages in this region increase the kinetic energy of the ions, leading to more intense collisions and greater fragmentation.[1][3][9]

  • Source Temperature: Elevated temperatures can provide additional energy to the ions, promoting thermal degradation and fragmentation.[1][9]

  • Capillary Voltage: While its primary role is in ion generation, excessively high capillary voltage can contribute to increased ion energy and subsequent fragmentation.[10]

  • Nebulizer Gas Pressure: This parameter affects the desolvation process. While its direct impact on fragmentation is less pronounced than voltage settings, improper nebulization can lead to less stable ions that are more prone to fragmentation.[10]

Q3: Are there any mobile phase considerations that can help minimize fragmentation?

Yes, the composition of the mobile phase can influence ion stability. For retinoids, using additives like ammonium acetate or formic acid can be beneficial. In some cases, switching from acetonitrile to methanol as the organic modifier has been shown to reduce fragmentation.[11] It is also advisable to use the lowest effective concentration of acid modifiers, as high acidity can sometimes promote fragmentation for certain analytes.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation of this compound.

Problem: Low abundance of the [M+H]⁺ ion for this compound and a prominent fragment ion.

Systematic Troubleshooting Workflow

start Start: Low [M+H]⁺ for this compound step1 Step 1: Reduce Declustering Potential (or Fragmentor/Cone Voltage) start->step1 step2 Step 2: Lower Source Temperature step1->step2 If fragmentation persists step3 Step 3: Optimize Capillary Voltage step2->step3 If fragmentation persists step4 Step 4: Adjust Mobile Phase Composition step3->step4 If fragmentation persists step5 Step 5: Check for Source Cleanliness step4->step5 If fragmentation persists end End: Optimized [M+H]⁺ Signal step5->end After cleaning

Caption: A stepwise workflow for troubleshooting in-source fragmentation.

Detailed Experimental Protocols

Step 1: Optimization of Declustering Potential / Fragmentor Voltage

This is the most critical parameter to adjust for controlling in-source fragmentation.

  • Methodology:

    • Infuse a standard solution of this compound directly into the mass spectrometer.

    • Begin with the instrument's default or a relatively high declustering potential (e.g., 80-100 V).

    • Acquire a mass spectrum and record the intensities of the precursor ion ([M+H]⁺) and the major fragment ion(s).

    • Systematically decrease the declustering potential in increments of 10-20 V.

    • At each step, acquire a new spectrum and record the ion intensities.

    • Plot the intensity of the precursor ion and the fragment ion(s) as a function of the declustering potential.

    • Identify the voltage at which the precursor ion signal is maximized and the fragment ion signal is minimized. This will be your optimal declustering potential.

Step 2: Optimization of Source Temperature

Higher temperatures can lead to thermal degradation of this compound.

  • Methodology:

    • Using the optimized declustering potential from Step 1, set the source temperature to a high value (e.g., 400-450 °C).

    • Infuse the this compound standard solution.

    • Gradually decrease the source temperature in increments of 50 °C.

    • Monitor the precursor and fragment ion intensities at each temperature setting.

    • Select the lowest temperature that maintains good desolvation and ion signal intensity while minimizing fragmentation.

Step 3: Optimization of Capillary Voltage

While less impactful than the declustering potential, an excessively high capillary voltage can contribute to fragmentation.

  • Methodology:

    • With the optimized parameters from the previous steps, set the capillary voltage to the higher end of the typical range (e.g., 4.5-5.0 kV for positive mode).

    • Infuse the this compound standard.

    • Decrease the capillary voltage in increments of 0.5 kV.

    • Observe the effect on the precursor and fragment ion intensities.

    • Choose a capillary voltage that provides a stable and robust signal for the precursor ion without inducing unnecessary fragmentation.

Step 4: Mobile Phase Modification

The solvent environment can affect the stability of the generated ions.

  • Methodology:

    • If using a standard mobile phase (e.g., acetonitrile/water with 0.1% formic acid) and still observing fragmentation, consider alternatives.

    • Prepare a mobile phase with methanol instead of acetonitrile. Some studies have shown that methanol can lead to softer ionization conditions.[11]

    • Alternatively, try using a different additive, such as 5 mM ammonium acetate or ammonium formate, which can sometimes produce more stable adducts than protonated molecules.

    • Analyze the this compound standard with each mobile phase composition to determine which provides the best precursor ion signal with the least fragmentation.

Step 5: Ion Source Maintenance

A contaminated ion source can lead to unstable ionization and increased fragmentation.[11]

  • Protocol:

    • If the above steps do not resolve the issue, perform a thorough cleaning of the ion source components, including the capillary, skimmer, and lenses, according to the manufacturer's recommendations.

    • After reassembling the source, repeat the analysis to see if the fragmentation has been reduced.

Quantitative Data Summary

The following table summarizes the general effects of key instrument parameters on in-source fragmentation and the recommended direction for adjustment to minimize it for this compound.

ParameterHigh Value Effect on FragmentationLow Value Effect on FragmentationRecommended Adjustment to Reduce FragmentationTypical Starting Range
Declustering Potential / Fragmentor Voltage Increased FragmentationDecreased FragmentationDecrease in 10-20 V increments20 - 100 V
Source Temperature Can Increase FragmentationDecreased FragmentationDecrease in 50 °C increments250 - 450 °C
Capillary Voltage Can Increase FragmentationDecreased FragmentationDecrease in 0.5 kV increments3.0 - 5.0 kV
Nebulizer Gas Pressure Can cause ion suppressionInefficient desolvationOptimize for maximum precursor ion intensity20 - 60 psi

Logical Relationship for Troubleshooting

issue Issue: In-Source Fragmentation of this compound cause1 Excessive Ion Energy issue->cause1 cause2 Thermal Degradation issue->cause2 cause3 Unstable Ionization issue->cause3 solution1 Reduce Voltages (DP, Fragmentor, Capillary) cause1->solution1 solution2 Lower Source Temperature cause2->solution2 solution3 Optimize Mobile Phase & Clean Source cause3->solution3

Caption: The relationship between the problem, its causes, and solutions.

References

Etretinate-d3 solubility issues in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Etretinate-d3 in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it generally soluble?

A1: this compound is a deuterated form of Etretinate, a second-generation retinoid. It is a lipophilic compound, meaning it is generally soluble in organic solvents and fats, but insoluble in water.[1] Published data and information on similar retinoids indicate good solubility in solvents like Dimethyl Sulfoxide (DMSO) and ethanol.

Q2: Why am I observing precipitation when adding my this compound stock solution to an aqueous buffer?

A2: This is a common issue known as "salting out." this compound is sparingly soluble in aqueous solutions.[2] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of the compound can dramatically decrease, leading to precipitation. To mitigate this, it is advisable to first prepare the final aqueous solution and then add the this compound stock solution dropwise while vortexing.

Q3: My this compound solution appears to have a lower concentration than expected after a few hours. What could be the cause?

A3: Retinoids, including this compound, are known to be sensitive to light, air, and heat. Exposure to these elements can lead to degradation of the compound, resulting in a decrease in its effective concentration. It is crucial to handle and store this compound solutions in a manner that minimizes this degradation. Specifically, after storage at room temperature for 24 hours under light exposure, the concentrations of acitretin and etretinate were found to decrease by 26.0 - 66.5%.[3][4]

Q4: Can I use sonication to dissolve this compound?

A4: Yes, sonication can be used to aid in the dissolution of this compound, particularly in solvents like DMSO.[5][6][7] However, it is important to use an ultrasonic bath and to monitor the temperature to avoid excessive heating, which can lead to degradation of the compound.

Solubility Data

The following table summarizes the available solubility data for Etretinate in common laboratory solvents. Please note that the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart.

SolventReported Solubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)≥17.7[7][8] - 70[1]≥50 - 197.47Requires sonication and warming for higher concentrations. Hygroscopic DMSO can reduce solubility; use fresh DMSO.[1][6]
Ethanol70[1]197.47---
WaterInsoluble[1]------

Note: Discrepancies in reported DMSO solubility may be due to different experimental conditions (e.g., temperature, use of sonication, purity of the solvent and compound).

Experimental Protocols

Protocol 1: Determination of this compound Solubility using the Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., Methanol, Acetonitrile, Dichloromethane)

  • Glass vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the solvent to the vial.

  • Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C).

  • Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After shaking, let the vials stand to allow the undissolved solid to sediment.

  • Centrifuge the vials to further separate the solid from the supernatant.

  • Carefully collect an aliquot of the clear supernatant.

  • Dilute the supernatant with the same solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometry method.

  • Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.

Protocol 2: Quantification of this compound using HPLC

Instrumentation and Conditions:

  • HPLC System: With UV detector

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point for retinoid analysis.[9]

  • Flow Rate: 1 mL/min

  • Detection Wavelength: 350-365 nm[3][4][10]

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare a series of standard solutions of this compound in the mobile phase with known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Inject the diluted supernatant from the solubility experiment.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent solubility results - Incomplete equilibration. - Temperature fluctuations. - Degradation of this compound.- Ensure shaking for at least 24 hours.[11] - Use a temperature-controlled shaker. - Protect samples from light and heat; work under yellow or red light if possible.[12] Store solutions at -20°C or -80°C.[6]
Precipitation upon dilution - The dilution solvent is a poor solvent for this compound.- Dilute with the same solvent used for the initial dissolution. - For aqueous dilutions, consider using a co-solvent or surfactant.
Low recovery or peak tailing in HPLC - Adsorption of the compound to vials or tubing. - Poor solubility in the mobile phase.- Use silanized glassware. - Ensure the mobile phase has sufficient organic content to keep the compound dissolved.
Compound degradation during analysis - Exposure to UV light in the detector. - Unstable pH of the mobile phase.- Minimize the time the sample spends in the autosampler. - Use a buffered mobile phase if pH sensitivity is suspected.
Difficulty dissolving the compound initially - Insufficient solvent volume. - Compound is in a stable crystalline form.- Increase the solvent volume. - Use sonication in an ultrasonic bath or gentle warming.[7]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_separation Phase Separation cluster_analysis Quantification cluster_result Result A Add excess this compound to vial B Add known volume of solvent A->B C Seal and shake for 24-48h B->C D Centrifuge sample C->D E Collect clear supernatant D->E F Dilute supernatant E->F G Analyze by HPLC/UV-Vis F->G H Calculate Solubility G->H

Caption: Experimental workflow for determining this compound solubility.

signaling_pathway Etretinate Etretinate CellMembrane Cell Membrane RAR RAR Etretinate->RAR binds to Cytoplasm Cytoplasm Nucleus Nucleus RXR RXR Heterodimer RXR-RAR Heterodimer RXR->Heterodimer RAR->Heterodimer RARE RARE (Retinoic Acid Response Element) Heterodimer->RARE binds to GeneTranscription Modulation of Gene Transcription RARE->GeneTranscription CellularEffects Cell Differentiation, Proliferation Inhibition, Anti-inflammatory Effects GeneTranscription->CellularEffects

Caption: Simplified signaling pathway of Etretinate.

References

Addressing isotopic cross-contamination in Etretinate-d3 samples

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Etretinate-d3 Analysis

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The focus is on identifying and addressing issues related to isotopic cross-contamination in quantitative analyses, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic cross-contamination and why is it a concern in this compound analysis?

A: Isotopic cross-contamination, also known as cross-signal contribution, occurs when the signal from the unlabeled analyte (Etretinate) interferes with the signal of its stable isotope-labeled internal standard (SIL-IS), this compound. This interference is a significant concern in quantitative LC-MS/MS assays for several reasons:

  • Source of Interference: The primary cause is the natural abundance of heavier isotopes (like ¹³C) in the native Etretinate molecule. This can result in an isotopologue of Etretinate having the same nominal mass as the this compound standard.[1][2]

  • Impact on Accuracy: At high concentrations of Etretinate, the signal contribution from its natural isotopes to the this compound channel can become substantial. This artificially inflates the internal standard's response, leading to an underestimation of the true analyte concentration and causing non-linearity in the calibration curve.[1][3]

  • Compromised Sensitivity: The presence of unlabeled analyte (d0) in the deuterated internal standard can raise the background signal, which in turn increases the lower limit of quantitation (LLOQ) and reduces the dynamic range of the assay.[3]

Q2: How can I identify isotopic cross-contamination in my LC-MS/MS data?

A: Identifying cross-contamination involves a few key diagnostic checks:

  • Analyze a Zero Sample: Prepare a sample containing only the unlabeled Etretinate analyte (at a high concentration) but no this compound internal standard. Monitor the mass transition for this compound. Any signal detected in the internal standard's channel is a direct measure of the cross-contribution from the analyte.[1]

  • Examine the Calibration Curve: A hallmark of significant cross-contamination is a non-linear (often quadratic) calibration curve, particularly at the upper limit of quantification (ULOQ), where the analyte concentration is highest.[1][2] The curve will bend towards the x-axis due to the artificially increased internal standard signal.

  • Check Isotopic Purity of the Standard: Analyze a solution containing only the this compound standard. Look for the presence of a signal at the mass transition of the unlabeled Etretinate. This indicates the level of isotopic impurity (d0) in your standard.[3][4] Ideally, the level of the unlabeled species should be undetectable or minimal.[5]

Q3: My deuterated standard (this compound) shows a different retention time than the native Etretinate. Is this normal?

A: Yes, this is a known phenomenon. A slight shift in chromatographic retention time between a deuterated standard and its unlabeled counterpart can occur, especially with a higher number of deuterium atoms.[6][7] This "isotopic effect" is generally small but can be more pronounced in reversed-phase chromatography. While SIL-IS are expected to have very similar chemical behavior to the analyte, deuterium labeling can subtly alter properties like polarity.[5][8] It is important to ensure that the integration windows in your data processing software are set appropriately to account for any such shifts.[6]

Troubleshooting Guide

Issue 1: Non-Linear Calibration Curve at High Concentrations
  • Symptom: Your calibration curve is linear at the low end but becomes non-linear and curves downwards at higher concentrations.

  • Probable Cause: Significant cross-signal contribution from high concentrations of unlabeled Etretinate to the this compound internal standard channel.[1][2]

  • Solutions:

    • Increase Internal Standard Concentration: Raising the concentration of the this compound standard can diminish the relative contribution of the interfering signal from the analyte. This can help restore linearity to the curve.[2][9]

    • Use a Correction Factor: A mathematical correction can be applied if the level of interference is consistent and well-characterized.[10]

    • Monitor a Different Isotope: If this compound has other, less abundant but still detectable, isotopic peaks (e.g., M+1 or M+2 of the d3 standard), you could monitor one of these transitions instead, provided there is no interference from the analyte's isotopic distribution at that mass.[1][9]

    Table 1: Effect of Internal Standard (IS) Concentration on Assay Bias (Note: Data is illustrative, based on principles described for a similar issue with Flucloxacillin)[2][9]

Analyte ConcentrationIS ConcentrationObserved IS Signal Increase (from Analyte)Resulting Bias
HighLow (e.g., 1x)15%Up to -30%
HighMedium (e.g., 10x)1.5%-5% to -10%
HighHigh (e.g., 20x)<1%< -5%
Issue 2: High Background Signal in the Analyte Channel for Blank Samples
  • Symptom: When injecting a blank sample (matrix + this compound standard), you observe a significant peak at the retention time and mass transition of the unlabeled Etretinate.

  • Probable Cause: The this compound internal standard is contaminated with the unlabeled (d0) form of the molecule.[3][5]

  • Solutions:

    • Source a Higher Purity Standard: The most direct solution is to obtain a new lot or batch of this compound with higher isotopic purity (>99%).[3]

    • Quantify and Subtract: If a new standard is not available, you can precisely quantify the amount of d0 impurity in your d3 standard. This value can then be subtracted from all subsequent measurements, though this adds complexity and a potential source of error.

    • Raise the LLOQ: As a last resort, you may need to raise the lower limit of quantitation (LLOQ) of your assay to a level where the contribution from the impurity is negligible.

Experimental Protocols

Protocol: Assessing Analyte-to-IS Cross-Signal Contribution

This protocol allows you to quantify the percentage of interference from unlabeled Etretinate in the this compound mass channel.

1. Materials and Reagents:

  • High-purity Etretinate standard.

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water).[11]

  • Appropriate mobile phase additives (e.g., formic acid), LC-MS grade.[12]

  • Calibrated analytical balance and Class A volumetric flasks.[13]

2. Preparation of Solutions:

  • Etretinate Stock Solution: Prepare a high-concentration stock solution of unlabeled Etretinate (e.g., 1 mg/mL) in a suitable solvent.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution. The highest concentration should match the upper limit of quantitation (ULOQ) for your assay.

  • Sample Preparation: Prepare two sets of your highest concentration standard (ULOQ).

    • Set A (Test Sample): Spike with your usual solvent/reconstitution solution that does not contain the this compound internal standard.

    • Set B (Control Sample): Spike with the this compound internal standard at its working concentration.

3. LC-MS/MS Analysis:

  • Set up your LC-MS/MS system with the optimized parameters for Etretinate and this compound.

  • Inject the Set A sample and acquire data, monitoring only the MRM transition for this compound.

  • Inject the Set B sample and acquire data, monitoring only the MRM transition for this compound.

4. Data Analysis:

  • Integrate the peak area for the this compound transition in both chromatograms.

  • Calculate the percentage of cross-signal contribution using the following formula:

    % Contribution = (Peak Area from Set A / Peak Area from Set B) * 100

  • Interpretation: A contribution of >5% is generally considered significant and may require one of the mitigation strategies outlined in the troubleshooting guide.

Visual Workflow

The following diagram illustrates a logical workflow for identifying, evaluating, and mitigating isotopic cross-contamination issues in this compound analysis.

Isotopic_Contamination_Workflow start Start: Quantitative Analysis of Etretinate check_linearity 1. Assess Calibration Curve Linearity start->check_linearity linear Curve is Linear check_linearity->linear Yes nonlinear Curve is Non-Linear at ULOQ check_linearity->nonlinear No end End: Accurate Quantitation linear->end investigate 2. Investigate Source of Non-Linearity nonlinear->investigate analyze_zero 3a. Analyze High-Concentration Analyte-Only Sample investigate->analyze_zero check_purity 3b. Analyze IS-Only Sample (Check for d0 Impurity) investigate->check_purity signal_present Signal Detected in IS Channel? analyze_zero->signal_present new_standard Source Higher Purity IS check_purity->new_standard Impurity Found no_signal No Significant Signal signal_present->no_signal No signal Signal Detected signal_present->signal Yes no_signal->check_purity mitigate 4. Implement Mitigation Strategy signal->mitigate increase_is Increase IS Concentration mitigate->increase_is use_correction Apply Mathematical Correction mitigate->use_correction validate 5. Re-validate Method increase_is->validate use_correction->validate new_standard->validate validate->end

Workflow for troubleshooting isotopic cross-contamination.

References

Minimizing degradation of Etretinate-d3 during sample processing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of Etretinate-d3 during sample processing.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound samples.

Issue 1: Low recovery of this compound in processed samples.

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Extraction Optimize the extraction solvent and methodology. Consider a liquid-liquid extraction with a non-polar solvent or a solid-phase extraction (SPE) with a suitable cartridge. Ensure thorough vortexing and/or sonication during extraction.Increased recovery of this compound in the final extract.
Adsorption to Surfaces Use silanized glassware or low-binding polypropylene tubes for sample collection, processing, and storage. Pre-rinse pipette tips with the sample matrix or solvent.Minimized loss of this compound due to adsorption, leading to higher and more consistent recoveries.
Degradation during Evaporation If using an evaporation step to concentrate the sample, perform it at a low temperature (e.g., room temperature or below) under a gentle stream of nitrogen. Avoid prolonged exposure to heat.Preservation of this compound integrity during the concentration step.

Issue 2: High variability in this compound concentrations between replicate samples.

Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Handling Standardize all sample handling procedures, including timing of each step, temperature, and light exposure. Ensure all samples are treated identically from collection to analysis.Reduced variability between replicate samples and more reliable quantitative data.
Precipitation Issues Ensure complete protein precipitation by using an appropriate volume of cold precipitating agent (e.g., acetonitrile or methanol) and allowing sufficient incubation time at a low temperature. Centrifuge at a high speed to ensure a clear supernatant.Consistent and efficient removal of proteins, leading to cleaner samples and less variable results.
Matrix Effects in LC-MS/MS Develop a robust LC-MS/MS method with appropriate chromatographic separation to minimize ion suppression or enhancement. Use a stable isotope-labeled internal standard (if this compound is not already being used as one) to compensate for matrix effects.Improved accuracy and precision of the analytical method.

Issue 3: Presence of unexpected peaks corresponding to this compound degradants.

Potential Cause Troubleshooting Step Expected Outcome
Hydrolysis to Acitretin-d3 Minimize the time samples are kept at room temperature or higher. Process samples on ice or at 4°C. For plasma/serum samples, consider the use of esterase inhibitors if significant hydrolysis is observed, but validate their compatibility with the analytical method.Reduced conversion of this compound to its primary metabolite, Acitretin-d3.
Photo-isomerization or Degradation Protect samples from light at all stages of handling and analysis. Use amber vials or wrap tubes in aluminum foil. Work under yellow light conditions where possible.Minimized formation of light-induced degradants and isomers.
Oxidation De-gas solvents used for sample preparation and analysis. Consider adding an antioxidant (e.g., BHT) to the extraction solvent, but verify its compatibility with the analytical method and potential for interference.Reduced oxidative degradation of this compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound, similar to etretinate, are hydrolysis and photo-induced degradation.

  • Hydrolysis: this compound can be hydrolyzed to its corresponding carboxylic acid metabolite, Acitretin-d3. This process can be catalyzed by esterase enzymes present in biological matrices like plasma and serum.

  • Photo-degradation: Exposure to light, particularly UV and visible light, can cause isomerization and degradation of the retinoid structure.

Etretinate_d3 This compound Acitretin_d3 Acitretin-d3 Etretinate_d3->Acitretin_d3 Hydrolysis (Esterases) Photo_degradants Photo-degradation Products Etretinate_d3->Photo_degradants Light Exposure (UV, Visible)

Figure 1. Primary degradation pathways of this compound.

Q2: What are the optimal storage conditions for this compound in biological samples?

A2: To ensure long-term stability, biological samples containing this compound should be stored at ultra-low temperatures.

Storage Condition Recommendation
Short-term (up to 24 hours) 2-8°C, protected from light.
Long-term ≤ -70°C, protected from light.

Q3: How many freeze-thaw cycles can my samples undergo without significant degradation of this compound?

A3: It is recommended to minimize freeze-thaw cycles. Ideally, samples should be aliquoted after collection to avoid repeated thawing of the entire sample. While specific data for this compound is limited, for many small molecules in plasma, it is best practice to limit freeze-thaw cycles to a maximum of three.

Q4: What precautions should I take during the initial sample collection?

A4: Proper collection is the first step in preserving sample integrity.

  • Blood Samples: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). Process the blood to obtain plasma or serum as quickly as possible, preferably within one hour of collection.

  • Light Protection: From the moment of collection, protect the samples from direct light by using amber tubes or by wrapping the tubes in foil.

  • Temperature Control: Keep the samples on ice or in a refrigerated environment during transport and prior to processing.

cluster_collection Sample Collection cluster_processing Initial Processing cluster_storage Storage Collect Collect Sample (e.g., Blood) Protect Protect from Light Collect->Protect Cool Keep Cool (on ice) Collect->Cool Process Process Promptly (e.g., Centrifuge for Plasma) Protect->Process Cool->Process Aliquot Aliquot into multiple tubes Process->Aliquot Store Store at ≤ -70°C Aliquot->Store

Figure 2. Recommended workflow for this compound sample handling.

Q5: Are there any known issues with specific solvents or reagents during extraction?

A5: While common extraction solvents like acetonitrile, methanol, and various ethers are generally compatible, the presence of certain impurities can be problematic.

  • Peroxides: Ethers are prone to forming explosive peroxides over time. These peroxides are also strong oxidizing agents and can degrade this compound. Always use fresh, high-purity solvents.

  • Acidic/Basic Contaminants: Strong acids or bases can catalyze the hydrolysis of the ester group in this compound. Use neutral, buffered, or freshly prepared solutions.

III. Quantitative Stability Data

The following tables summarize the known stability of etretinate under various conditions. While this data is for the non-deuterated form, it provides a strong indication of the expected stability for this compound.

Table 1: Stability of Etretinate in Human Plasma

Condition Concentration Change Reference
Room Temperature (24h, light exposure)26.0 - 66.5% decrease[1][2]

Table 2: Stability of Etretinate Stock Solutions

Storage Temperature Recommended Maximum Storage Duration Reference
-20°C1 month[3]
-80°C6 months[3]

IV. Experimental Protocols

Protocol 1: Plasma Sample Processing for this compound Analysis

This protocol outlines a general procedure for the extraction of this compound from human plasma.

  • Thawing: Thaw frozen plasma samples on ice, protected from light.

  • Aliquoting: Once thawed, vortex the sample briefly and aliquot the required volume (e.g., 100 µL) into a clean, labeled polypropylene tube.

  • Internal Standard Addition: Add the internal standard solution (if this compound is the analyte and not the internal standard).

  • Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at >10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.

  • Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in the mobile phase used for the LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

start Start: Frozen Plasma Sample thaw Thaw on Ice (Protected from Light) start->thaw aliquot Aliquot Plasma thaw->aliquot add_is Add Internal Standard aliquot->add_is precipitate Add Cold Acetonitrile add_is->precipitate vortex Vortex to Precipitate Proteins precipitate->vortex centrifuge Centrifuge at 4°C vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (Optional) transfer->evaporate reconstitute Reconstitute in Mobile Phase transfer->reconstitute If no evaporation evaporate->reconstitute analyze Inject into LC-MS/MS reconstitute->analyze

Figure 3. Workflow for plasma sample preparation.

References

Calibration curve issues with Etretinate-d3 quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the quantification of Etretinate using Etretinate-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard for Etretinate quantification?

A1: this compound is a stable isotope-labeled version of Etretinate, where three hydrogen atoms have been replaced with deuterium atoms. It is an ideal internal standard (IS) for mass spectrometry-based quantification because it is chemically identical to Etretinate and behaves similarly during sample preparation, chromatography, and ionization.[1] The mass difference allows the mass spectrometer to distinguish between the analyte (Etretinate) and the internal standard, enabling accurate correction for variations in sample processing and instrument response.[1]

Q2: What are the main challenges in quantifying retinoids like Etretinate?

A2: The bioanalysis of retinoids is complex due to their inherent structural instability, high lipophilicity, and susceptibility to isomerization and oxidation when exposed to heat, light, or oxygen.[2][3] Additionally, matrix effects from biological samples like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate results.[4][5] The lack of a true blank matrix, as retinoids are endogenous compounds, also presents a challenge for method development.[4]

Q3: What are the acceptance criteria for a calibration curve in a bioanalytical method?

A3: According to regulatory guidelines (e.g., FDA and EMA), a calibration curve should consist of a blank sample, a zero sample (with internal standard), and at least six non-zero concentration standards. For chromatographic methods, the deviation of the back-calculated concentrations of the standards from their nominal values should be within ±15%, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%. At least 75% of the calibration standards must meet these criteria. The correlation coefficient (r²) should ideally be greater than 0.99.

Q4: My calibration curve is non-linear. What are the potential causes?

A4: Non-linearity in calibration curves, especially when using internal standards, can arise from several factors:

  • Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the response.

  • Isotopic Interference: The analyte's natural isotopic distribution may contribute to the signal of the deuterated internal standard, especially at high analyte-to-IS concentration ratios.[6]

  • Ion Source Saturation: High concentrations of the analyte can lead to competition for ionization in the mass spectrometer's ion source.

  • Improper Internal Standard Concentration: A very low concentration of the internal standard compared to the high concentration standards of the analyte can lead to non-linearity.

  • Analyte or IS Instability: Degradation of the analyte or internal standard in the prepared samples can affect the response.

Troubleshooting Guide: Calibration Curve Issues

This guide addresses specific problems you might encounter with your this compound calibration curve.

Issue 1: Poor Linearity (r² < 0.99)
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure consistent and precise pipetting of standards, internal standard, and solvents. Use a validated sample preparation protocol.
Matrix Effects Optimize the chromatographic method to separate Etretinate from co-eluting matrix components.[5] Consider a more rigorous sample cleanup method like Solid Phase Extraction (SPE).
Analyte/IS Adsorption Use silanized glassware or polypropylene tubes to minimize adsorption of the lipophilic retinoids.
Incorrect Mobile Phase Composition Verify the composition and pH of the mobile phase. Ensure it is freshly prepared.
Column Degradation Column performance can degrade over time.[7] Flush the column or replace it if necessary.
Issue 2: Inaccurate Back-Calculated Concentrations for Low Concentration Standards
Potential Cause Troubleshooting Step
Low Signal-to-Noise Ratio at LLOQ Optimize mass spectrometer parameters (e.g., collision energy, declustering potential) for better sensitivity. The analyte signal at the LLOQ should be at least 5 times the signal of a blank sample.[8]
Carryover Inject blank samples after the highest concentration standard (ULOQ) to check for carryover. If present, improve the autosampler wash method. The response in the blank after the ULOQ should be ≤20% of the LLOQ response.[7]
Contamination Ensure all solvents, reagents, and materials are free from contamination.
Issue 3: Inaccurate Back-Calculated Concentrations for High Concentration Standards
Potential Cause Troubleshooting Step
Detector or Ion Source Saturation Dilute the high concentration standards and re-inject. If linearity improves, consider reducing the injection volume or narrowing the calibration range.
Suboptimal Analyte to IS Ratio Ensure the internal standard concentration is appropriate for the entire range of the calibration curve.
Sample Dilution Issues If samples are diluted, ensure the dilution integrity is validated to confirm that the dilution process does not affect the measured concentration.

Quantitative Data Summary

The following tables provide typical parameters for a validated LC-MS/MS method for Etretinate quantification.

Table 1: Calibration Curve Parameters

ParameterTypical Value
Linearity Range1.0 - 1000 ng/mL
Lower Limit of Quantification (LLOQ)1.0 ng/mL
Upper Limit of Quantification (ULOQ)1000 ng/mL
Regression ModelLinear, weighted (1/x²)
Correlation Coefficient (r²)> 0.99

Table 2: Representative Calibration Curve Data (Illustrative)

Nominal Conc. (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
1.05,2001,010,0000.0051
5.026,5001,050,0000.0252
20.0105,0001,030,0000.1019
100.0515,0001,020,0000.5049
500.02,550,0001,000,0002.5500
1000.05,050,000990,0005.1010

Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample/standard/QC, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 80:20 Methanol:Water with 0.1% Formic Acid).

  • Vortex to mix and inject into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters
Parameter Condition
LC System UPLC/HPLC System
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Methanol with 0.1% Formic Acid
Gradient Start at 70% B, increase to 95% B over 5 min, hold for 1 min, return to initial conditions and equilibrate for 2 min.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Etretinate: 355.2 → 309.2 (Quantifier), 355.2 → 159.1 (Qualifier)This compound: 358.2 → 312.2 (Quantifier)
Collision Energy Optimized for each transition
Dwell Time 100 ms

Visualizations

Retinoid Signaling Pathway

Etretinate is a prodrug that is metabolized to its active form, Acitretin. Acitretin, like other retinoids, exerts its effects by binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These receptors form heterodimers and bind to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription. This process influences cellular differentiation, proliferation, and inflammation.

Retinoid_Signaling_Pathway Retinoid Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etretinate Etretinate Acitretin Acitretin Etretinate->Acitretin Metabolism CRABP Cellular Retinoic Acid Binding Protein (CRABP) Acitretin->CRABP Binds to Acitretin_CRABP Acitretin-CRABP RAR RAR Acitretin_CRABP->RAR Translocates to Nucleus and releases Acitretin RXR RXR RAR_RXR RAR-RXR Heterodimer RAR->RAR_RXR Heterodimerizes with RARE Retinoic Acid Response Element (RARE) RAR_RXR->RARE Binds to Gene_Transcription Modulation of Gene Transcription RARE->Gene_Transcription Regulates

Caption: Retinoid signaling pathway of Etretinate's active metabolite.

Troubleshooting Workflow for Calibration Curve Failure

This workflow provides a logical sequence of steps to diagnose and resolve issues when a calibration curve fails to meet acceptance criteria.

Troubleshooting_Workflow Troubleshooting Workflow for Calibration Curve Failure start Calibration Curve Fails (r² < 0.99 or Inaccurate Points) check_prep Review Sample/ Standard Preparation start->check_prep check_lc Evaluate LC System (Pressure, Peaks) check_prep->check_lc Prep OK prep_issue Potential Issue: - Pipetting Error - Wrong Concentrations - Degradation check_prep->prep_issue Error Found check_ms Check MS Performance (Sensitivity, Stability) check_lc->check_ms LC OK lc_issue Potential Issue: - Leak - Column Clog/Void - Wrong Mobile Phase check_lc->lc_issue Error Found ms_issue Potential Issue: - Dirty Ion Source - Detector Saturation - Incorrect Parameters check_ms->ms_issue Error Found reinject Re-run Calibration Curve check_ms->reinject MS OK (Re-evaluate Data) solve_prep Action: - Re-prepare Standards & QCs - Protect from Light/Heat prep_issue->solve_prep solve_lc Action: - Check Fittings - Flush/Replace Column - Prepare Fresh Mobile Phase lc_issue->solve_lc solve_ms Action: - Clean Ion Source - Dilute High Standards - Optimize MS Parameters ms_issue->solve_ms solve_prep->reinject solve_lc->reinject solve_ms->reinject

Caption: Logical workflow for troubleshooting calibration curve failures.

References

Validation & Comparative

A Head-to-Head Battle of Internal Standards: Etretinate-d3 vs. Acitretin-d3 in Retinoid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, the choice of an internal standard can make or break the accuracy and reliability of quantitative assays. For researchers quantifying retinoids, particularly the second-generation synthetic retinoid acitretin, the selection of an appropriate deuterated internal standard is paramount. This guide provides a comprehensive comparison of two potential candidates: Etretinate-d3 and Acitretin-d3, supported by experimental data and established analytical principles.

Executive Summary

Performance Data at a Glance

The following tables summarize the performance characteristics of Acitretin-d3 as an internal standard for the quantification of acitretin and its isomer, isoacitretin, in human plasma using a validated LC-ESI-MS/MS method.[4][5] Due to the significant potential for metabolic interconversion, experimental data for this compound as an internal standard for acitretin is not available in the scientific literature, and its use is strongly discouraged.

Table 1: Precision and Accuracy of Acitretin and Isoacitretin Quantification using Acitretin-d3 Internal Standard [4][5]

AnalyteConcentration Range (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% Bias)
Acitretin1.025 - 753.217< 8.1%< 8.1%± 7.0%
Isoacitretin0.394 - 289.234< 13.8%< 13.8%± 10.6%

Table 2: Linearity and Sensitivity of the LC-MS/MS Method using Acitretin-d3 [4][5]

AnalyteCalibration Curve Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Acitretin1.025 - 753.217≥ 0.991.025
Isoacitretin0.394 - 289.234≥ 0.990.394

The Critical Flaw of this compound as an Internal Standard for Acitretin

The primary reason to avoid this compound when quantifying acitretin is the metabolic pathway that connects them. The following diagram illustrates this relationship.

Metabolic Interconversion of Etretinate and Acitretin Etretinate Etretinate Acitretin Acitretin Etretinate->Acitretin Metabolism (Esterase) Acitretin->Etretinate Reverse Metabolism (Esterification, enhanced by ethanol)

Metabolic relationship between Etretinate and Acitretin.

This interconversion means that if this compound were used as an internal standard for acitretin, the internal standard itself could be metabolized to acitretin-d3, or the analyte, acitretin, could be converted to etretinate, altering the analyte-to-internal standard ratio and leading to erroneous quantification.

Recommended Experimental Protocol for Acitretin Quantification using Acitretin-d3

The following is a detailed methodology for the simultaneous determination of acitretin and isoacitretin in human plasma using Acitretin-d3 as the internal standard, based on a validated LC-ESI-MS/MS method.[4][5]

Sample Preparation
  • Protein Precipitation and Liquid-Liquid Extraction:

    • To a 0.5 mL aliquot of human plasma, add the Acitretin-d3 internal standard solution.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Perform liquid-liquid extraction with an appropriate solvent (e.g., a mixture of ethyl acetate and n-hexane).

    • Employ a flash freezing technique to separate the organic and aqueous layers.

  • Evaporation and Reconstitution:

    • Evaporate the organic layer to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: Ascentis-RP amide column (4.6 × 150 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with a suitable mobile phase.

    • Flow Rate: Optimized for the separation.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Acitretin: m/z 325.4 → 266.3[4][5]

      • Isoacitretin: m/z 325.2 → 266.1[4][5]

      • Acitretin-d3: m/z 328.3 → 266.3[4][5]

The following diagram illustrates the general workflow for this bioanalytical method.

Bioanalytical Workflow for Acitretin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Acitretin-d3 Plasma->Add_IS PP Protein Precipitation Add_IS->PP LLE Liquid-Liquid Extraction PP->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon LC Liquid Chromatography (Separation) Recon->LC MS Mass Spectrometry (Detection) LC->MS Data Data Acquisition MS->Data

Workflow for Acitretin quantification in plasma.

Conclusion and Recommendation

The selection of an internal standard is a critical decision in quantitative bioanalysis. While both this compound and Acitretin-d3 are deuterated analogs of related retinoid compounds, the potential for metabolic interconversion between etretinate and acitretin renders this compound an unsuitable internal standard for acitretin quantification. The use of this compound would introduce a significant risk of analytical error.

In contrast, Acitretin-d3 has been successfully used and validated as an internal standard for the quantification of acitretin and its metabolites in human plasma.[4][5] It offers the necessary chemical and physical similarity to the analyte to effectively compensate for variations in sample preparation and instrument response, without the confounding factor of metabolic interconversion. Therefore, for accurate and reliable quantification of acitretin in biological matrices, Acitretin-d3 is the unequivocally recommended internal standard.

References

A Comparative Guide to Etretinate Assay Cross-Validation: A Focus on Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of etretinate, a retinoid drug used in the treatment of severe skin disorders, in biological matrices is paramount for pharmacokinetic studies and therapeutic drug monitoring. The choice of an appropriate internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. An ideal IS should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability.

This guide provides a comparative analysis of two distinct analytical methods for etretinate determination, each employing a different internal standard: a structurally analogous compound (retinyl acetate) in a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a stable isotope-labeled (deuterated) internal standard in a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for its primary metabolite, acitretin. While a direct cross-validation study using the same set of etretinate samples is not available in the reviewed literature, this guide will compare the methodologies and performance characteristics of these two approaches, offering insights into the potential advantages and limitations of each internal standard strategy.

Method 1: HPLC-UV with Retinyl Acetate as Internal Standard

A validated HPLC-UV method has been reported for the simultaneous determination of etretinate and its active metabolite, acitretin, in human plasma, utilizing retinyl acetate as the internal standard.[1][2]

Experimental Protocol

Sample Preparation:

  • Plasma samples are mixed with acetonitrile and the internal standard, retinyl acetate.

  • A mixture of butanol and acetonitrile (1:1 v/v) and dipotassium hydrogen phosphate (K2HPO4) are added.

  • The mixture is vortexed to ensure thorough mixing and extraction.

  • An aliquot of the resulting supernatant is directly injected into the HPLC system.[1][2]

Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reversed-phase column

  • Detection: Ultraviolet (UV) detection at 350 nm[1][2]

Performance Characteristics
ParameterPerformance
Linearity Up to 500 ng/mL (R² = 0.9923 for etretinate)[1][2]
Lower Limit of Quantification (LLOQ) 2 ng/mL[1][2]
Accuracy 89.5 - 113.5%[1][2]
Precision (CV%) Within-run: 4.4 - 15.8%; Between-run: 3.3 - 17.4%[1][2]
Extraction Recovery 75.1 - 91.5%[1][2]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_acetonitrile_is Add Acetonitrile & Retinyl Acetate (IS) plasma->add_acetonitrile_is add_butanol_k2hpo4 Add Butanol:Acetonitrile & K2HPO4 add_acetonitrile_is->add_butanol_k2hpo4 vortex Vortex add_butanol_k2hpo4->vortex supernatant Collect Supernatant vortex->supernatant injection Inject into HPLC supernatant->injection separation C18 Reversed-Phase Separation injection->separation detection UV Detection (350 nm) separation->detection quantification Quantification detection->quantification

Caption: HPLC-UV workflow with retinyl acetate IS.

Method 2: LC-MS/MS with a Deuterated Internal Standard (for Acitretin)

For the analysis of acitretin, the primary metabolite of etretinate, a highly sensitive and specific LC-MS/MS method has been developed, which employs a stable isotope-labeled internal standard, acitretin-d3.[3] The principles of this method are directly applicable to the analysis of etretinate. The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis by mass spectrometry.[4]

Experimental Protocol

Sample Preparation:

  • Proteins in the plasma sample are precipitated and the analyte is extracted using a liquid-liquid extraction technique, which may involve a flash freezing step.

  • Acitretin-d3 is used as the internal standard for both acitretin and its isomers.[3]

Chromatographic and Mass Spectrometric Conditions:

  • System: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS)

  • Separation: Ascentis-RP amide column with an isocratic mobile phase.

  • Detection: Multiple Reaction Monitoring (MRM) in negative ion mode using a turbo ion spray interface. The specific mass transitions monitored are m/z 325.4 → 266.3 for acitretin and m/z 328.3 → 266.3 for acitretin-d3.[3]

Performance Characteristics (for Acitretin)
ParameterPerformance
Linearity Range 1.025 - 753.217 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1.025 ng/mL[3]
Accuracy Within ±7.0%[3]
Precision (CV%) Intra-day and Inter-day: < 8.1%[3]
Selectivity No interference from endogenous substances at the retention times of the analytes and IS.[3]

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample extraction Protein Precipitation & Liquid-Liquid Extraction with Acitretin-d3 (IS) plasma->extraction extract Collect Extract extraction->extract injection Inject into LC-MS/MS extract->injection separation RP-Amide Column Separation injection->separation detection MRM Detection separation->detection quantification Quantification detection->quantification

Caption: LC-MS/MS workflow with deuterated IS.

Comparison and Discussion

FeatureHPLC-UV with Retinyl Acetate ISLC-MS/MS with Deuterated IS (Acitretin-d3)
Specificity Lower, relies on chromatographic separation and UV absorbance. Potential for interference from compounds with similar retention times and UV spectra.Higher, based on both chromatographic separation and specific mass-to-charge ratio transitions, significantly reducing the risk of interference.[3]
Sensitivity LLOQ of 2 ng/mL for etretinate.[1][2]LLOQ of 1.025 ng/mL for acitretin, demonstrating high sensitivity.[3]
Internal Standard Retinyl Acetate: Structurally similar but not identical to etretinate. May not perfectly mimic the analyte's behavior during extraction and ionization (if applicable), potentially leading to less accurate quantification.Acitretin-d3: A stable isotope-labeled analog of the analyte. It is chemically identical and co-elutes with the analyte, providing superior correction for matrix effects, ion suppression/enhancement, and extraction variability.[5][6][7]
Throughput Can be relatively high, but may require longer run times for adequate separation.Typically offers higher throughput due to the specificity of MS detection allowing for faster chromatography.
Cost & Complexity Lower initial instrument cost and less complex operation.Higher initial instrument cost and requires more specialized expertise for operation and method development.

Conclusion

Both presented methods offer validated approaches for the quantification of etretinate or its primary metabolite. The choice of method and internal standard depends on the specific requirements of the study.

The HPLC-UV method with retinyl acetate as an internal standard provides a cost-effective and accessible option for routine analysis, with acceptable performance for many applications.[1][2] However, the use of a non-isotopic internal standard may introduce a higher degree of variability and a greater susceptibility to matrix effects compared to a method employing a stable isotope-labeled standard.

The LC-MS/MS method with a deuterated internal standard represents a more advanced and robust approach. The use of a stable isotope-labeled IS like acitretin-d3 is the preferred strategy for bioanalytical assays, especially for regulatory submissions, as it offers superior accuracy, precision, and specificity by effectively compensating for analytical variability.[3][4] While the data presented here is for acitretin, the same principles and advantages would apply to an etretinate assay using a deuterated etretinate internal standard.

For researchers requiring the highest level of confidence in their data, particularly in complex biological matrices or when low detection limits are necessary, the development and validation of an LC-MS/MS method with a deuterated internal standard is the recommended approach.

References

Performance of Etretinate-d3 in Regulated Bioanalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard (IS) is a critical step in the development of robust and reliable bioanalytical methods. This guide provides a comparative evaluation of Etretinate-d3, a deuterated internal standard, against a structural analog for the quantitative analysis of Etretinate in biological matrices.

In regulated bioanalysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is due to its nearly identical physicochemical properties to the analyte, which allows it to effectively compensate for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

This guide presents a summary of performance data for this compound, using data from a validation study of its closely related analog, Acitretin-d3, as a reliable proxy. This is compared with the performance of a structural analog internal standard, Acitretin, which has been utilized in the bioanalysis of other retinoids.

Comparative Performance Data

The following table summarizes the key performance parameters for a bioanalytical method using a deuterated internal standard (represented by Acitretin-d3) versus a structural analog internal standard (Acitretin).

Performance ParameterDeuterated Internal Standard (Acitretin-d3 for Acitretin)[1]Structural Analog Internal Standard (Acitretin for all-trans Retinoic Acid)[2][3]
Linearity (Correlation Coefficient, r) ≥ 0.99≥ 0.999
Lower Limit of Quantification (LLOQ) 1.025 ng/mL0.45 ng/mL
Intra-day Precision (%RSD) < 8.1%< 8%
Inter-day Precision (%RSD) < 8.1%< 8%
Intra-day Accuracy (%RE) Within ±7.0%98.98% to 106.19%
Inter-day Accuracy (%RE) Within ±7.0%98.98% to 106.19%
Extraction Recovery Not explicitly stated, but expected to be consistent with analyte>75%

Experimental Protocols

Bioanalytical Method using a Deuterated Internal Standard (Acitretin-d3)

This protocol is based on the validated LC-ESI-MS/MS method for the simultaneous determination of Acitretin and its metabolite in human plasma, using Acitretin-d3 as the internal standard[1].

Sample Preparation:

  • To 100 µL of human plasma, add the internal standard solution (Acitretin-d3).

  • Perform protein precipitation by adding an organic solvent.

  • Follow with liquid-liquid extraction using an appropriate organic solvent.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography:

  • Column: Ascentis-RP amide column (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a suitable mixture of organic and aqueous phases.

  • Flow Rate: 1.0 mL/min

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.

Bioanalytical Method using a Structural Analog Internal Standard (Acitretin)

This protocol is adapted from a validated LC-MS/MS method for the determination of all-trans retinoic acid in human plasma, which utilizes Acitretin as the internal standard[2][3].

Sample Preparation:

  • To 500 µL of plasma, add the internal standard solution (Acitretin).

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).

  • Centrifuge and transfer the organic layer.

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

Liquid Chromatography:

  • Column: HyPURITY C18 column (150 mm × 2.1 mm, 5 μm)

  • Mobile Phase: A gradient mixture of MTBE–methanol–acetic acid and water–methanol–acetic acid.

  • Flow Rate: 0.3 mL/min

Mass Spectrometry:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for the analyte and the internal standard.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical workflow for the bioanalysis of Etretinate using an internal standard.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Aliquoting Add_IS Addition of Internal Standard (this compound or Analog) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation LLE Liquid-Liquid Extraction Protein_Precipitation->LLE Evaporation Evaporation to Dryness LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation Chromatographic Separation Reconstitution->LC_Separation MS_Detection Mass Spectrometric Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Concentration_Determination Concentration Calculation (from Calibration Curve) Ratio_Calculation->Concentration_Determination

Bioanalytical workflow for Etretinate quantification.

Signaling Pathway Considerations in Retinoid Bioanalysis

The bioanalysis of retinoids like Etretinate requires consideration of their biological context, as they are involved in complex signaling pathways that regulate gene expression.

Retinoid_Signaling_Pathway cluster_cellular_uptake Cellular Environment cluster_nuclear_events Nuclear Signaling Etretinate Etretinate Acitretin Acitretin (Active Metabolite) Etretinate->Acitretin Metabolism CRABP Cellular Retinoic Acid Binding Protein (CRABP) Acitretin->CRABP Binding RAR Retinoic Acid Receptor (RAR) CRABP->RAR Nuclear Translocation RARE Retinoic Acid Response Element (RARE) RAR->RARE Heterodimerization with RXR and DNA Binding RXR Retinoid X Receptor (RXR) Gene_Expression Target Gene Expression RARE->Gene_Expression Transcriptional Regulation

Simplified retinoid signaling pathway.

Conclusion

The data presented in this guide demonstrates that a deuterated internal standard like this compound (as represented by Acitretin-d3) provides excellent performance in terms of linearity, precision, and accuracy for the bioanalysis of Etretinate. While a structural analog internal standard can also yield acceptable results, the use of a stable isotope-labeled standard is highly recommended for regulated bioanalysis to ensure the highest level of data integrity. The co-elution and identical ionization behavior of a deuterated internal standard with the analyte provide superior correction for potential matrix effects and other sources of variability, leading to more reliable and reproducible results.

References

Safety Operating Guide

Safe Disposal of Etretinate-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential procedural guidance for the safe and compliant disposal of Etretinate-d3, a deuterated form of Etretinate. Etretinate and its analogs are retinoids that are classified as hazardous materials due to their toxicological properties, including teratogenicity and high toxicity to aquatic organisms.[1][2] Adherence to these procedures is critical to ensure the safety of laboratory personnel and the protection of the environment.

Hazard Identification and Summary

This compound should be handled as a hazardous substance. Key hazards associated with its non-deuterated form, Etretinate, are summarized below. It is presumed that the deuterated form exhibits similar toxicological and ecotoxicological properties.

Hazard ClassificationDescriptionPrimary References
Reproductive Toxicity May damage fertility or the unborn child.[2][3] Classified as a teratogen.[1]Safety Data Sheets
Acute Oral Toxicity Harmful if swallowed.Safety Data Sheets
Skin Corrosion/Irritation Causes skin irritation.[2]Safety Data Sheets
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.[1][2][3]Safety Data Sheets

Personnel Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear the following minimum PPE:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Step-by-Step Disposal Procedure

The disposal of this compound must be handled in accordance with local, state, and federal regulations.[1] This material and its container must be disposed of as hazardous waste.[1]

Step 1: Segregation and Labeling

  • Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE.

  • Place these materials into a dedicated, properly sealed, and clearly labeled hazardous waste container.

  • The label should include, at a minimum:

    • The words "Hazardous Waste"

    • The chemical name: "this compound"

    • Associated hazards (e.g., "Toxic," "Teratogen," "Environmental Hazard")

    • The accumulation start date.

Step 2: Waste Storage

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[3]

  • The storage area should be well-ventilated and have secondary containment to prevent the release of material in case of a leak.

Step 3: Arrange for Professional Disposal

  • Do not dispose of this compound in the regular trash or down the drain.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Provide the waste manifest or any other required documentation to the disposal contractor.

Step 4: Spill Management

In the event of a spill:

  • Evacuate the immediate area and alert personnel.

  • For small spills, if trained to do so, dampen the spilled material with water to prevent dusting and carefully sweep it into the hazardous waste container.[1]

  • Avoid breathing any dust.

  • For larger spills, contact your EHS department immediately.

Disposal Workflow Diagram

The following diagram outlines the logical flow for the proper disposal of this compound.

Etretinate_Disposal_Workflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal cluster_spill Spill Response A Identify this compound Waste (Unused product, contaminated labware, PPE) B Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) A->B C Place waste in a dedicated, sealed hazardous waste container. B->C D Label container clearly: 'Hazardous Waste - this compound' (Include all relevant hazards) C->D E Store container in a designated, secure hazardous waste area. D->E F Contact Environmental Health & Safety (EHS) or a licensed waste contractor. E->F G Arrange for pickup and compliant disposal. F->G Spill Spill Occurs Spill_Response Follow Spill Management Protocol (Evacuate, Alert, Clean-up if trained) Spill->Spill_Response Spill_Response->C Contain spill waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.